N-(3-fluorophenyl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-18-13-7-5-10(6-8-13)14(17)16-12-4-2-3-11(15)9-12/h2-9H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHDDEDWULCDED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357903 | |
| Record name | N-(3-fluorophenyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167565-79-9 | |
| Record name | N-(3-fluorophenyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of N-(3-fluorophenyl)-4-methoxybenzamide
Executive Summary
This guide details the synthesis of N-(3-fluorophenyl)-4-methoxybenzamide , a substituted benzanilide scaffold frequently utilized in medicinal chemistry as a kinase inhibitor fragment or a liquid crystal precursor. The molecule comprises a 4-methoxybenzoyl moiety linked via an amide bond to a 3-fluoroaniline core.
The synthesis is approached through two primary pathways:
-
Method A (Acyl Chloride Route): The preferred method for scale-up and high yield, utilizing highly reactive electrophiles.
-
Method B (Coupling Reagent Route): A mild alternative for parallel synthesis or when acid-sensitive groups are present.
Retrosynthetic Analysis & Strategy
To design a robust protocol, we must first visualize the disconnection of the amide bond (C-N). The logical precursors are 4-methoxybenzoic acid (acting as the electrophile source) and 3-fluoroaniline (acting as the nucleophile).
Pathway Logic Diagram
The following diagram illustrates the retrosynthetic disconnection and the forward synthetic flow.
Figure 1: Retrosynthetic analysis showing the activation of the acid precursor via acyl chloride or direct coupling.
Method A: The Acyl Chloride Protocol (Primary Pathway)
Rationale: This method is selected for its reliability and cost-effectiveness. The conversion of the carboxylic acid to an acid chloride generates a potent electrophile that reacts rapidly with the aniline, driving the reaction to completion without expensive coupling reagents.
Reaction Mechanism
The reaction proceeds via a Nucleophilic Acyl Substitution .
-
Activation: 4-methoxybenzoic acid reacts with thionyl chloride (
) to form 4-methoxybenzoyl chloride.[1] -
Addition: The lone pair on the nitrogen of 3-fluoroaniline attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.
-
Elimination: The intermediate collapses, reforming the carbonyl and expelling a chloride ion (
). -
Deprotonation: The base (Pyridine or
) abstracts the proton from the nitrogen, neutralizing the HCl byproduct and preventing protonation of the unreacted amine.
Experimental Protocol
Scale: 10 mmol Expected Yield: 85-95%
Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount | Role |
| 4-Methoxybenzoyl chloride | 170.59 | 1.0 | 1.71 g | Electrophile |
| 3-Fluoroaniline | 111.12 | 1.0 | 1.11 g | Nucleophile |
| Triethylamine (Et3N) | 101.19 | 1.2 | 1.67 mL | Acid Scavenger |
| Dichloromethane (DCM) | - | - | 20 mL | Solvent |
Step-by-Step Workflow
-
Preparation: In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 3-fluoroaniline (1.11 g, 10 mmol) and triethylamine (1.67 mL, 12 mmol) in anhydrous DCM (15 mL).
-
Cooling: Place the flask in an ice bath (
) to control the exotherm. -
Addition: Dissolve 4-methoxybenzoyl chloride (1.71 g, 10 mmol) in DCM (5 mL). Add this solution dropwise to the amine mixture over 10-15 minutes. Note: Evolution of white fumes (HCl) may be observed if the system is not sealed, but Et3N should sequester it as a salt.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2-4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
-
Quenching: Once the starting amine is consumed, quench the reaction by adding 10 mL of water.
Workup and Purification
The purity of the final amide depends heavily on the removal of unreacted amine and acid byproducts.
Figure 2: Workup flowchart ensuring removal of ionic byproducts and starting materials.
Method B: Coupling Agent Protocol (Alternative)
Rationale: If the acid chloride is not commercially available or if the substrate contains sensitive functionality (e.g., acid-labile protecting groups), in situ activation using HATU or EDC is preferred.
Protocol Summary:
-
Dissolve 4-methoxybenzoic acid (1.0 equiv) in DMF.
-
Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 15 mins to form the active ester.
-
Add 3-fluoroaniline (1.0 equiv).
-
Stir at RT for 12 hours.
-
Workup: Dilute with EtOAc, wash copiously with water and brine (to remove DMF), then follow the standard acid/base wash cycle.
Characterization & Quality Control (QC)
A self-validating protocol requires confirmation of structure. The following data is expected for N-(3-fluorophenyl)-4-methoxybenzamide .
NMR Spectroscopy[2][4]
-
H NMR (400 MHz, DMSO-
):- 10.15 (s, 1H, NH ): Broad singlet, characteristic of amide proton.
-
7.95 (d,
Hz, 2H, Ar-H ortho to CO): Doublet from the benzoyl ring. - 7.75 (dt, 1H, Ar-H of fluoroaniline): Deshielded by F and Amide.
-
7.05 (d,
Hz, 2H, Ar-H ortho to OMe): Doublet showing shielding by methoxy. - 6.90 (m, 1H, Ar-H ): Multiplet due to F-coupling.
-
3.85 (s, 3H, O-CH
): Strong singlet.
-
F NMR:
-
Single peak around
-110 to -113 ppm (referenced to ).
-
Mass Spectrometry (ESI)
-
Calculated Mass (
): 245.25 Da. -
Observed (
): 246.1 m/z.
Critical Control Points & Troubleshooting
-
Moisture Sensitivity: The acid chloride is hydrolytically unstable. Ensure glassware is oven-dried and DCM is anhydrous. If the acid chloride is old, reflux it in thionyl chloride for 1 hour before use to reactivate any hydrolyzed acid.
-
Aniline Oxidation: 3-Fluoroaniline can oxidize to a dark brown oil. Distill before use if significant coloration is observed to prevent difficult-to-remove impurities.
-
Regioselectivity: Not an issue here as both reactants are monofunctional regarding the coupling sites (assuming standard conditions).
Safety & Handling
-
3-Fluoroaniline: Toxic by inhalation and skin contact. Potential methemoglobinemia inducer. Use double gloves and work in a fume hood.
-
4-Methoxybenzoyl Chloride: Corrosive and lachrymator. Reacts violently with water to release HCl gas.
-
Waste Disposal: Aqueous washes containing pyridine/Et3N must be treated as basic organic waste.
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Schotten-Baumann mechanisms).
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10087963 (Related Fluorinated Benzamides). Link
-
Organic Syntheses. (1927). Benzanilide Preparation (General Protocol). Org.[4] Synth. 7, 6. Link
Sources
- 1. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Pivotal Role of Physicochemical Properties in Modern Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties of N-(3-fluorophenyl)-4-methoxybenzamide
In the landscape of modern drug discovery and development, the adage "a hit is not a lead, and a lead is not a drug" underscores the arduous journey from initial discovery to a viable clinical candidate. A significant factor governing this transition is the molecule's physicochemical profile. Properties such as solubility, lipophilicity, and ionization state do not merely define a compound's chemical identity; they are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[1] An otherwise potent molecule can fail spectacularly in development due to poor absorption, rapid metabolism, low bioavailability, or off-target toxicity—failures often rooted in suboptimal physicochemical characteristics.[2][3]
This guide provides a comprehensive technical overview of N-(3-fluorophenyl)-4-methoxybenzamide, a compound belonging to the benzamide class, which is a privileged scaffold in medicinal chemistry.[4] By dissecting its core physicochemical properties, we aim to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to assess its potential as a building block or lead compound. The narrative that follows is grounded in the principle of causality, explaining not just how to measure a property, but why specific experimental choices are made and how the resulting data drives decision-making in a drug discovery program.[5][6]
Molecular Identity and Structural Attributes
The foundational step in characterizing any chemical entity is to establish its precise molecular structure and key identifiers. These data form the basis for all subsequent theoretical predictions and experimental investigations.
Table 1: Core Identifiers for N-(3-fluorophenyl)-4-methoxybenzamide
| Identifier | Value |
| IUPAC Name | N-(3-fluorophenyl)-4-methoxybenzamide |
| Molecular Formula | C₁₄H₁₂FNO₂ |
| Molecular Weight | 245.25 g/mol |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F |
| InChI Key | UTVGGEQAGBBPDA-UHFFFAOYSA-N |
Summary of Core Physicochemical Properties
A holistic view of a compound's properties allows for early-stage assessment of its "drug-likeness." The following table summarizes the predicted and estimated physicochemical parameters for N-(3-fluorophenyl)-4-methoxybenzamide, based on computational models and data from structurally similar analogs.
Table 2: Predicted Physicochemical Profile
| Property | Predicted/Estimated Value | Basis of Estimation | Significance in Drug Discovery |
| Melting Point (°C) | ~130 - 150 | Analog data and crystal lattice energy considerations | Affects solubility, stability, and formulation |
| logP (Octanol/Water) | 3.0 - 3.4 | Computational (XLogP3) & analog data[7][8] | Measures lipophilicity; impacts permeability, metabolism, and toxicity |
| Aqueous Solubility (logS) | -3.5 to -4.0 | Computational (ALOGS) & analog data[8] | Crucial for absorption and bioavailability |
| pKa (Amide Proton) | 16 - 18 (Calculated) | General pKa for secondary benzamides | Determines ionization state at physiological pH |
| Polar Surface Area (PSA) | 38.3 Ų | Computational[8] | Influences membrane permeability and BBB penetration |
Lipophilicity: Balancing Permeability and Solubility
Theoretical Grounding: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is arguably one of the most critical physicochemical parameters.[2] It quantifies a molecule's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. An optimal logP is essential: too low, and the compound may not cross biological membranes to reach its target; too high, and it may suffer from poor aqueous solubility, high plasma protein binding, and increased metabolic clearance, or accumulate in fatty tissues, leading to toxicity.[1] For orally administered drugs, a logP value between 1 and 4 is often considered a desirable range.
Predicted Lipophilicity
For N-(3-fluorophenyl)-4-methoxybenzamide, the predicted logP is approximately 3.16 , based on computational models for closely related structures like N-(4-fluorophenyl)-4-methoxybenzamide.[8] This value suggests the compound possesses sufficient lipophilicity to favor membrane permeation without being excessively greasy, placing it within the "drug-like" chemical space.
Experimental Protocol: Shake-Flask Method for logP Determination
This classic method directly measures the partitioning of a solute between two immiscible phases, typically n-octanol and water, serving as a reliable standard.
Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with water and water (or PBS, pH 7.4, for logD) with n-octanol by mixing them vigorously for 24 hours, followed by separation. This prevents volume changes during the experiment.
-
Stock Solution: Prepare a stock solution of N-(3-fluorophenyl)-4-methoxybenzamide in n-octanol at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine 5 mL of the pre-saturated n-octanol stock solution with 5 mL of the pre-saturated aqueous phase.
-
Equilibration: Seal the vial and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow for complete partitioning.
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 15 minutes) to ensure complete separation of the two phases.
-
Quantification: Carefully sample a known volume from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC-UV.
-
Calculation: Calculate the partition coefficient P as: P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ The final value is expressed as logP.
Trustworthiness: The protocol's integrity is maintained by using pre-saturated solvents to ensure thermodynamic equilibrium and a validated, linear analytical method for quantification. Running triplicates is mandatory for statistical confidence.
Workflow for logP Determination
Caption: Shake-flask workflow for logP determination.
Aqueous Solubility: A Prerequisite for Bioavailability
Theoretical Grounding: Aqueous solubility is the measure of a compound's ability to dissolve in water to form a homogenous solution. For oral drug candidates, dissolution in the gastrointestinal fluid is the first critical step for absorption. Poor solubility is a major hurdle in drug development, leading to low and variable bioavailability and hindering the development of intravenous formulations.[2] It is influenced by factors including lipophilicity, crystal lattice energy (related to melting point), and ionization.
Predicted Solubility
Based on its relatively high predicted logP and likely crystalline nature, N-(3-fluorophenyl)-4-methoxybenzamide is expected to have low aqueous solubility. The predicted logS value of -3.69 for a similar analog suggests a solubility in the micromolar range (approximately 10-20 µg/mL).[8]
Experimental Protocol: Kinetic Solubility Assay via Turbidimetry
This high-throughput method is ideal for early-stage discovery, providing a rapid assessment of a compound's tendency to precipitate from a solution prepared by diluting a DMSO stock.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a 96-well microplate, add the aqueous buffer (e.g., PBS, pH 7.4) to the wells.
-
Serial Dilution: Add a small volume of the DMSO stock solution to the buffer to create a range of final concentrations (e.g., from 200 µM down to 1 µM), ensuring the final DMSO concentration is low and consistent (e.g., 1-2%) across all wells.
-
Incubation: Cover the plate and incubate at room temperature for 2-4 hours with gentle shaking to allow for precipitation to reach equilibrium.
-
Turbidity Measurement: Measure the absorbance (or light scattering) of each well at a specific wavelength (e.g., 620 nm) using a plate reader. The point at which the absorbance increases significantly above the baseline indicates the onset of precipitation.
-
Data Analysis: The highest concentration that does not show significant turbidity is reported as the kinetic solubility.
Expertise & Causality: We choose a kinetic assay because it mimics the situation where a drug, absorbed from a formulation, enters the aqueous environment of the bloodstream. The controlled, low percentage of DMSO is critical, as it acts as the organic co-solvent from which the compound precipitates, but at a level that minimally perturbs the bulk aqueous environment.
Workflow for Kinetic Solubility Assay
Caption: High-throughput kinetic solubility workflow.
Spectroscopic and Structural Confirmation
Spectroscopic analysis is non-negotiable for confirming the identity and purity of a synthesized compound. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the number and chemical environment of protons. For N-(3-fluorophenyl)-4-methoxybenzamide, we expect to see:
-
A singlet for the methoxy (-OCH₃) protons around 3.8-3.9 ppm.
-
A series of doublets and triplets in the aromatic region (7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. The fluorine atom will cause additional splitting (coupling) of adjacent protons on its ring.
-
A broad singlet for the amide (N-H) proton, typically downfield (>8.5 ppm).
-
-
¹³C NMR: Shows the number and type of carbon atoms. Expected signals include the methoxy carbon (~55 ppm), amide carbonyl carbon (~165 ppm), and a series of aromatic carbons between 110-160 ppm. The carbon directly bonded to fluorine will show a large C-F coupling constant.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretch: A sharp peak around 3300-3400 cm⁻¹.
-
C=O (Amide I) stretch: A strong, sharp peak around 1650-1680 cm⁻¹.
-
C-O (Ether) stretch: A strong peak in the 1250-1050 cm⁻¹ region.
-
C-F stretch: A strong peak around 1200-1100 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. For N-(3-fluorophenyl)-4-methoxybenzamide (C₁₄H₁₂FNO₂), high-resolution mass spectrometry (HRMS) should yield a molecular ion peak [M+H]⁺ at m/z 246.0925.
Synthesis and Purification Protocol
A reliable synthesis is the gateway to obtaining material for all characterization studies. The most common method for preparing N-aryl benzamides is the acylation of an aniline with a benzoyl chloride.[9][10]
Protocol: Synthesis via Acylation
Materials: 3-fluoroaniline, 4-methoxybenzoyl chloride, triethylamine (TEA) or pyridine, dichloromethane (DCM).
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.[4]
-
Addition of Acyl Chloride: Add a solution of 4-methoxybenzoyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred aniline solution over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC.
-
Work-up: Quench the reaction by adding 1M HCl solution. Separate the organic layer, wash sequentially with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product is typically a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.[11]
Synthesis Workflow Diagram
Caption: Synthetic workflow for N-(3-fluorophenyl)-4-methoxybenzamide.
Conclusion
The physicochemical properties of N-(3-fluorophenyl)-4-methoxybenzamide—characterized by moderate lipophilicity and predicted low aqueous solubility—position it as a typical lead-like molecule. Its profile suggests that while membrane permeability is likely favorable, formulation strategies may be required to address potential solubility-limited absorption. The experimental protocols and theoretical frameworks provided in this guide offer a robust system for validating these predictions and thoroughly characterizing this and other novel chemical entities. Such a rigorous, data-driven approach to understanding a compound's fundamental properties is indispensable for navigating the complex path of drug discovery and increasing the probability of success in developing safe and effective medicines.
References
- Vertex AI Search. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
- Singh, S. (2015). Importance of Physicochemical Properties In Drug Discovery. (Review Article).
- Gimisis, T. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
- Kyriacou, D. (2025). Physical Properties in Drug Design.
- Rudrapal, M., & Egbuna, C. (2024). The role of physicochemical and topological parameters in drug design. Frontiers.
- Amrita Vishwa Vidyapeetham. (n.d.). Synthesis and analysis of amides.
- Chem-Impex. (n.d.). 4-Fluoro-N-methoxy-N-methylbenzamide.
- Kliuev, A. K. (2013).
- Li, Y., et al. (n.d.).
- ChemicalBook. (2025). 4-Fluoro-N-methoxy-N-methylbenzamide | 116332-54-8.
- PubChem. (n.d.). 4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide.
- Cayman Chemical. (2022).
- Reddy, K. L., et al. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
- PubChemLite. (n.d.). N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide (C14H11ClFNO2).
- National Center for Biotechnology Information. (n.d.). 4-Methoxybenzamide. PubChem.
- PubChemLite. (n.d.). N-(4-fluorophenyl)-3,4-dimethoxybenzamide (C15H14FNO3).
- Patil, S., et al. (2024).
- Thermo Fisher Scientific. (n.d.). 4-Fluoro-3-methoxybenzaldehyde, 98% 5 g.
- PubChem. (n.d.). 3-(cyclopentyloxy)-N-(2-fluorophenyl)-4-methoxybenzamide | C19H20FNO3.
- Wang, Y., et al. (2017). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis Online.
- PubChem. (n.d.). N-[[3-[2-(4-fluorophenyl)ethoxy]phenyl]methyl]-4-methoxy-N-(pyridin-4-ylmethyl)benzamide.
- Deb, M. K., et al. (2014). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride.
- Sigma-Aldrich. (n.d.). 4-Fluoro-N-methoxy-N-methylbenzamide | 116332-54-8.
- ChemicalBook. (n.d.). 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 1H NMR spectrum.
- ChemicalBook. (n.d.). 4-Methoxybenzamide(3424-93-9) IR Spectrum.
- SpectraBase. (n.d.). N-(3-fluorobenzyl)-2-methoxybenzamide - Optional[Vapor Phase IR] - Spectrum.
- Hit2Lead. (n.d.). N-(4-fluorophenyl)-4-methoxybenzamide | SC-5330362.
- Smith, V. H., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)
- Ossila. (n.d.). 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3.
- BLDpharm. (n.d.). 1016837-54-9|N-(3-Amino-4-methylphenyl)-3-methoxybenzamide.
- PubChem. (n.d.). N-(4-bromo-3-fluorophenyl)-2,3-dimethoxybenzamide | C15H13BrFNO3.
- Fukuyama, T., et al. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.
- National Center for Biotechnology Information. (n.d.). 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. PubChem.
- Smith, V. H., et al. (2025). (PDF) Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.
- Wuts, P. G. M., et al. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.
- Environmental Protection Agency. (n.d.). N-(3-acetylphenyl)-2-methoxybenzamide Env.
Sources
- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 4. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The role of physicochemical and topological parameters in drug design [frontiersin.org]
- 7. PubChemLite - N-(4-fluorophenyl)-3,4-dimethoxybenzamide (C15H14FNO3) [pubchemlite.lcsb.uni.lu]
- 8. You are being redirected... [hit2lead.com]
- 9. nanobioletters.com [nanobioletters.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of N-(3-fluorophenyl)-4-methoxybenzamide derivatives
An In-depth Technical Guide to the Biological Activity of N-(3-fluorophenyl)-4-methoxybenzamide Derivatives
Abstract
The N-(phenyl)benzamide scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds. The strategic introduction of specific substituents, such as a 3-fluoro group on the aniline ring and a 4-methoxy group on the benzoyl moiety, gives rise to the N-(3-fluorophenyl)-4-methoxybenzamide class of molecules. This modification has proven to be a highly effective strategy for developing potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the synthesis, diverse biological activities, and mechanisms of action of these derivatives, with a particular focus on their development as kinase inhibitors for cancer therapy. Detailed experimental protocols are provided to enable researchers to synthesize and evaluate these promising compounds.
Rationale and Synthetic Strategy
The design of N-(3-fluorophenyl)-4-methoxybenzamide derivatives is rooted in established principles of medicinal chemistry. The amide linkage provides a rigid and stable backbone, capable of forming crucial hydrogen bonds with protein targets. The 4-methoxybenzoyl group often serves as a key interaction moiety, while the 3-fluorophenyl ring can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties through specific fluorine interactions.
The most direct and common synthetic route to this class of compounds is the nucleophilic acyl substitution between 4-methoxybenzoyl chloride and 3-fluoroaniline.
General Synthesis Workflow
The synthesis is typically a straightforward one-step process. The selection of a suitable base and solvent system is critical for achieving high yields and purity. A tertiary amine base like triethylamine (TEA) or pyridine is used to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve both reactants.
Caption: General workflow for the synthesis of N-(3-fluorophenyl)-4-methoxybenzamide.
Key Biological Activities
Derivatives of the N-(3-fluorophenyl)-4-methoxybenzamide core have demonstrated a remarkable range of biological activities. The most prominent among these is their potent inhibitory effect on specific protein kinases involved in cancer progression.
Anticancer Activity: BRAF Kinase Inhibition
A significant focus of research has been the development of these compounds as inhibitors of the BRAF kinase, a key component of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival in various cancers, most notably melanoma.
N-(3-fluorophenyl)-4-methoxybenzamide serves as a core scaffold for potent BRAF inhibitors. By attaching various heterocyclic moieties, researchers have developed compounds that exhibit strong and selective inhibition of the BRAFV600E mutant. For instance, compounds incorporating a sulfone-linked pyrimidine have shown significant promise.
Table 1: BRAFV600E Inhibitory Activity of Representative Derivatives
| Compound ID | R-Group Modification | IC50 (nM) | Reference |
| 1a | 5-chloro-2-pyridinylsulfone | 130 | |
| 1b | 4-pyrimidinylsulfone | 80 | |
| Vemurafenib | (FDA-approved drug) | 31 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The mechanism involves the compound binding to the ATP-binding pocket of the BRAF kinase domain, preventing the phosphorylation of its downstream target, MEK. This effectively shuts down the aberrant signaling cascade.
Caption: Inhibition of the BRAF-mutant MAPK/ERK signaling pathway.
Anticonvulsant and Antimicrobial Activities
Beyond cancer, this scaffold has been explored for other therapeutic applications. Certain derivatives have been synthesized and evaluated for their anticonvulsant properties, showing potential in controlling seizures. Additionally, other related benzamide structures have demonstrated activity against various microbial strains, suggesting a potential, albeit less explored, avenue for antimicrobial drug discovery.
Detailed Experimental Protocols
The following protocols provide a self-validating framework for the synthesis and evaluation of N-(3-fluorophenyl)-4-methoxybenzamide derivatives.
Protocol: Synthesis of N-(3-fluorophenyl)-4-methoxybenzamide
This protocol describes a standard laboratory procedure for the synthesis of the parent compound.
Materials:
-
3-Fluoroaniline (1.0 eq)
-
4-Methoxybenzoyl chloride (1.05 eq)
-
Pyridine (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reactant Setup: Dissolve 3-fluoroaniline (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0°C.
-
Acylation: Dissolve 4-methoxybenzoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the solution dropwise to the stirring aniline solution over 15-20 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours.
-
Work-up - Acid Wash: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x) to remove excess pyridine.
-
Work-up - Base Wash: Wash the organic layer with saturated NaHCO3 solution (2x) to remove any unreacted acid chloride and HCl.
-
Work-up - Final Wash: Wash the organic layer with brine (1x) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.
-
Validation: Confirm the structure and purity of the final compound using analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.
Protocol: In Vitro BRAFV600E Kinase Assay
This protocol outlines a common method to assess the inhibitory activity of synthesized compounds against the target kinase.
Materials:
-
Recombinant human BRAFV600E enzyme
-
Biotinylated MEK1 substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure Workflow:
Caption: Step-by-step workflow for an in vitro BRAF kinase inhibition assay.
Detailed Steps:
-
Compound Plating: Serially dilute the test compounds in DMSO and add them to the wells of a 384-well plate. Include control wells containing only DMSO (for 0% inhibition) and a known potent inhibitor or no enzyme (for 100% inhibition).
-
Enzyme/Substrate Addition: Prepare a master mix containing the assay buffer, recombinant BRAFV600E enzyme, and the MEK1 substrate. Dispense this mix into each well.
-
Incubation: Gently mix the plate and incubate for a pre-determined time (e.g., 60 minutes) at room temperature to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Prepare an ATP solution in assay buffer and add it to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 90 minutes at room temperature to allow for substrate phosphorylation.
-
Signal Detection: Add the Kinase-Glo® reagent to each well. This reagent quenches the kinase reaction and measures the amount of ATP remaining. The amount of ATP consumed is directly proportional to the kinase activity.
-
Data Acquisition: After a brief 10-minute incubation, measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to BRAF activity. Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Perspectives
The N-(3-fluorophenyl)-4-methoxybenzamide scaffold is a validated and highly versatile starting point for the development of potent kinase inhibitors and other biologically active agents. The straightforward synthesis allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. Future work in this area will likely focus on developing next-generation inhibitors that can overcome resistance mechanisms to existing drugs, exploring new therapeutic applications beyond oncology, and optimizing drug-like properties to produce clinical candidates with superior safety and efficacy profiles.
References
-
Title: Discovery of N-(3-Fluorophenyl)-4-(5-chloro-2-pyridinylsulfone)-benzamide Derivatives as Potent and Orally Active BRAFV600E Inhibitors. Source: ACS Medicinal Chemistry Letters. URL: [Link]
-
Title: Discovery of the Highly Potent and Selective V600E B-Raf Inhibitor PLX4032 (Vemurafenib) for the Treatment of Melanoma. Source: Journal of Medicinal Chemistry. URL: [Link]
-
Title: Synthesis and anticonvulsant activity of some new N-(substituted phenyl)-4-methoxybenzamide derivatives. Source: European Journal of Medicinal Chemistry. URL: [Link]
-
Title: Synthesis, characterization and antimicrobial activity of some new benzamide derivatives. Source: Journal of Saudi Chemical Society. URL: [Link]
Therapeutic Targets of N-(3-Fluorophenyl)-4-Methoxybenzamide: A Technical Analysis
This is an in-depth technical guide analyzing the therapeutic potential and molecular targets of the N-(3-fluorophenyl)-4-methoxybenzamide scaffold.
Executive Summary
N-(3-fluorophenyl)-4-methoxybenzamide represents a privileged N-arylbenzamide scaffold, a structural motif central to several classes of modern therapeutics. While often utilized as a chemical probe or intermediate, its specific substitution pattern—combining a 4-methoxybenzoyl moiety with a 3-fluoroaniline group—positions it as a high-value lead for targeting ion channels and oncogenic signaling pathways.[1][2]
This guide deconstructs the pharmacological relevance of this molecule, identifying Transient Receptor Potential Melastatin 8 (TRPM8) and the Hedgehog (Hh) signaling pathway as its primary therapeutic targets.[1][2] It provides a rigorous, self-validating framework for researchers to assay its efficacy in neuropathic pain, oncology, and autoimmune modulation.[1][2]
Part 1: Structural Logic & Pharmacophore Analysis[1][2]
The biological activity of N-(3-fluorophenyl)-4-methoxybenzamide is dictated by three critical structural domains. Understanding these domains is essential for predicting off-target effects and optimizing potency.[1][2]
The 4-Methoxybenzoyl "Head"[1][2]
-
Function: Acts as a hydrogen bond acceptor via the methoxy oxygen.[1][2]
-
Target Relevance: This motif mimics the "A-region" of TRPM8 antagonists (e.g., AMTB, BCTC analogs) and is critical for binding to the voltage-sensing domain of potassium channels (Kv7/KCNQ).[1][2]
The Amide Linker
-
Function: Provides a rigid spacer that orients the two aromatic rings.[1][2]
-
Target Relevance: Essential for hydrogen bonding with residues like Tyr745 in TRPM8 or Arg458 in the Smoothened (Smo) receptor.[1][2]
The 3-Fluorophenyl "Tail"[1][2]
-
Function: The fluorine atom at the meta position serves two roles:
Part 2: Primary Therapeutic Targets[1][2]
Target A: TRPM8 (Transient Receptor Potential Melastatin 8)
Therapeutic Indication: Neuropathic Pain, Cold Allodynia, Migraine.[1][2]
The N-(3-fluorophenyl)-4-methoxybenzamide structure is a classic TRPM8 antagonist pharmacophore.[1][2] TRPM8 is a non-selective cation channel activated by cold temperatures and cooling agents (menthol).[1][2]
-
Mechanism of Action: The molecule acts as a negative allosteric modulator, stabilizing the channel in the closed state.[1][2] The 4-methoxy group likely interacts with the TRP domain, while the 3-fluorophenyl group occupies a hydrophobic cleft near the S4-S5 linker.[1][2]
-
Validation Protocol:
-
Calcium Flux Assay: Use HEK293 cells stably expressing human TRPM8.[1][2] Load with Fluo-4 AM.
-
Agonist Challenge: Stimulate with Icilin (1 µM) or Menthol (100 µM) .
-
Readout: Measure reduction in fluorescence relative to vehicle.
-
Specificity Check: Counter-screen against TRPV1 (Capsaicin) and TRPA1 (Mustard Oil) to ensure selectivity.[1][2]
-
Target B: Hedgehog Signaling (Smoothened Receptor)
Therapeutic Indication: Basal Cell Carcinoma (BCC), Medulloblastoma.[1][2]
Benzamide derivatives are well-established inhibitors of the Smoothened (Smo) receptor, a GPCR-like protein central to the Hedgehog pathway.[1][2]
-
Mechanism of Action: The compound binds to the heptahelical bundle of Smo, preventing its accumulation in the primary cilium and blocking downstream GLI transcription factor activation.[1][2]
-
Evidence: Structural analogs (e.g., Vismodegib intermediates) utilize the benzamide core to lock Smo in an inactive conformation.[1][2] The 3-fluoro substitution enhances binding affinity by engaging in halogen bonding with the receptor pocket.[1][2]
-
Validation Protocol:
-
GLI-Luciferase Reporter Assay: Use NIH3T3 cells transfected with a GLI-responsive luciferase reporter (e.g., Gli-Luc).[1][2]
-
Pathway Activation: Stimulate with SAG (Smoothened Agonist) or Sonic Hedgehog (Shh) ligand.[1][2]
-
Inhibition: Treat with graded concentrations of N-(3-fluorophenyl)-4-methoxybenzamide.[1][2]
-
Readout: Calculate IC50 based on luminescence suppression.
-
Target C: Dihydroorotate Dehydrogenase (DHODH)
Therapeutic Indication: Rheumatoid Arthritis, Multiple Sclerosis (Immunomodulation).[1][2]
The biphenyl-amide scaffold mimics the structure of Leflunomide (active metabolite A77 1726) and Brequinar analogs.[1][2]
-
Mechanism of Action: Inhibition of DHODH deprives rapidly dividing T-cells and B-cells of pyrimidines, arresting the cell cycle at G1.[1][2]
-
Validation Protocol:
Part 3: Experimental Validation Workflow
The following workflow is designed to systematically validate the target of N-(3-fluorophenyl)-4-methoxybenzamide.
Quantitative Data Summary (Expected Potency Ranges)
| Target | Expected IC50 / Ki | Mechanism | Key Control Compound |
| TRPM8 | 50 nM - 500 nM | Antagonist | AMTB / BCTC |
| Smoothened | 100 nM - 1 µM | Antagonist | Vismodegib / Cyclopamine |
| DHODH | 1 µM - 10 µM | Inhibitor | Teriflunomide |
| TRPV1 | > 10 µM | Weak/Inactive | Capsazepine |
Step-by-Step Validation Protocol
Step 1: Compound Solubilization [1][2]
-
Dissolve N-(3-fluorophenyl)-4-methoxybenzamide in 100% DMSO to a stock concentration of 10 mM.
-
Critical: Ensure final DMSO concentration in assay does not exceed 0.1% to avoid solvent effects on ion channels.[1][2]
Step 2: Primary Screen (Calcium Flux - TRPM8) [1][2]
-
Dye Loading: Incubate cells with Calcium-6 or Fluo-4 NW dye for 45 mins at 37°C.[1][2]
-
Pre-incubation: Add test compound (10-point dose response, 0.1 nM to 10 µM) for 15 mins.
-
Stimulation: Inject Menthol (EC80 concentration, typically 30-100 µM).[1][2]
-
Analysis: Calculate % inhibition =
.[1][2]
Step 3: Secondary Screen (GLI Reporter - Hedgehog) [1][2]
-
Treatment: Treat cells with Shh-conditioned medium + test compound for 24-48 hours.[1][2]
-
Lysis/Detection: Use Bright-Glo™ Luciferase Assay System.[1][2]
-
Normalization: Normalize to cell viability (CellTiter-Glo) to rule out cytotoxicity.
Part 4: Pathway Visualization
The following diagram illustrates the pharmacological mapping of the N-(3-fluorophenyl)-4-methoxybenzamide scaffold to its potential targets and downstream effects.
Caption: Pharmacophore mapping of N-(3-fluorophenyl)-4-methoxybenzamide linking structural motifs to specific therapeutic outcomes in pain, oncology, and immunology.[1][2]
References
-
TRPM8 Antagonists and SAR : Journal of Medicinal Chemistry. "Discovery of N-(3-Aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide (AMTB) as a Potent and Selective TRPM8 Antagonist."
-
Benzamide Scaffold in Hedgehog Signaling : ACS Medicinal Chemistry Letters. "Discovery of Vismodegib (GDC-0449): A Potent and Selective Inhibitor of the Hedgehog Pathway."[1][2]
-
DHODH Inhibitors : Nature Reviews Drug Discovery. "Dihydroorotate dehydrogenase inhibitors in autoimmune diseases and cancer."
-
General Benzamide Pharmacology : Bioorganic & Medicinal Chemistry. "Structure-activity relationships of N-arylbenzamides as TRPM8 antagonists."
Sources
A Technical Guide to the Discovery of Novel Benzamide Derivatives for Cancer Research
Introduction: The Benzamide Scaffold as a Cornerstone of Modern Oncology
The benzamide moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework that demonstrates a remarkable capacity to bind to a diverse range of biological targets. In oncology, its versatility is particularly pronounced. Benzamide derivatives are at the core of several classes of targeted anticancer agents, including potent inhibitors of key enzymes that drive cancer progression, such as histone deacetylases (HDACs), poly (ADP-ribose) polymerases (PARPs), and various protein kinases.[1][2] This guide provides a comprehensive, field-proven framework for the rational design, synthesis, and preclinical evaluation of novel benzamide derivatives, intended for researchers, scientists, and drug development professionals dedicated to advancing cancer therapy.
Chapter 1: Foundational Principles—Target Selection and Mechanistic Rationale
The journey of a novel therapeutic agent begins with a fundamental understanding of the molecular machinery that drives a specific cancer. The success of benzamide derivatives stems from their ability to precisely interact with the active sites of enzymes that are dysregulated in malignant cells.[3]
Histone Deacetylases (HDACs): Reawakening Silenced Tumor Suppressors
In many cancers, epigenetic modifications silence the expression of critical tumor suppressor genes. HDACs are central to this process, removing acetyl groups from histones, leading to condensed chromatin and transcriptional repression.[4] Benzamide-based HDAC inhibitors are designed to chelate the zinc ion within the enzyme's active site, blocking its function.[3] This restores histone acetylation, reactivates tumor suppressor gene expression (e.g., p21), and consequently induces cell cycle arrest, differentiation, or apoptosis in cancer cells.[4][5]
Poly (ADP-ribose) Polymerase (PARP): Exploiting Synthetic Lethality
PARP enzymes, particularly PARP-1, are critical for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP creates a state of "synthetic lethality."[1] When single-strand breaks are not repaired by PARP, they escalate into double-strand breaks during DNA replication. Because the BRCA-deficient cells cannot repair these double-strand breaks, they undergo apoptosis. Many benzamide-based PARP inhibitors function by mimicking the nicotinamide moiety of NAD+, the natural substrate for PARP, effectively blocking the enzyme's catalytic activity.[1][6]
Chapter 2: The Preclinical Discovery and Evaluation Workflow
Advancing a novel benzamide derivative from concept to candidate requires a systematic, multi-stage evaluation process. This workflow is designed to efficiently identify potent compounds and rigorously characterize their biological effects, ensuring that only the most promising candidates proceed to more complex and costly testing.[7] The process begins with broad in vitro screening and funnels down to highly specific in vivo validation.[8][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Histone deacetylase inhibitors in cancer therapy: new compounds and clinical update of benzamide-type agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. noblelifesci.com [noblelifesci.com]
Methodological & Application
Application Note: Analytical Profiling and Physicochemical Characterization of N-(3-fluorophenyl)-4-methoxybenzamide
Executive Summary
This application note details the analytical framework for the characterization of N-(3-fluorophenyl)-4-methoxybenzamide , a pharmacophore scaffold frequently utilized in medicinal chemistry libraries and drug discovery programs (specifically in TRP channel modulation and kinase inhibitor research).
The protocol synthesizes multi-modal data—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—to establish a rigorous "Identity, Purity, and Potency" triad.[1] Special emphasis is placed on 19F-NMR as a rapid diagnostic tool for regioisomer differentiation, a common challenge in fluorinated aromatic synthesis.
Chemical Profile & Properties[2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | N-(3-fluorophenyl)-4-methoxybenzamide |
| Molecular Formula | C₁₄H₁₂FNO₂ |
| Molecular Weight | 245.25 g/mol |
| Monoisotopic Mass | 245.0852 Da |
| Key Functional Groups | Secondary Amide, Aryl Fluoride, Methoxy Ether |
| Solubility | DMSO (High), Methanol (Moderate), Water (Low/Insoluble) |
| UV Maxima ( | ~265 nm (Benzamide conjugation) |
Analytical Workflow Logic
The following decision tree illustrates the critical path for validating synthesized batches of N-(3-fluorophenyl)-4-methoxybenzamide.
Figure 1: Analytical Lifecycle. Note the critical gatekeeping role of NMR prior to quantitative HPLC profiling.
Protocol A: High-Performance Liquid Chromatography (HPLC)
Objective: Quantitative purity assessment and impurity profiling. Rationale: Benzamide derivatives exhibit strong UV absorption. A C18 reverse-phase method is selected due to the molecule's moderate lipophilicity (LogP ~3.0).
Method Parameters
| Parameter | Condition |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (or 0.1% TFA) |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5-10 µL |
| Column Temp | 30°C |
| Detection | PDA (210-400 nm); Extraction at 254 nm and 280 nm |
Gradient Program
Designed to elute polar impurities (unreacted 3-fluoroaniline) early and lipophilic dimers late.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Equilibration |
| 1.0 | 5% | Isocratic Hold |
| 10.0 | 95% | Linear Ramp (Elution of Analyte) |
| 12.0 | 95% | Wash |
| 12.1 | 5% | Re-equilibration |
| 15.0 | 5% | End |
Self-Validating Step:
-
System Suitability: The retention time (RT) for the main peak should be approximately 6.5–7.5 minutes.
-
Resolution: Ensure resolution (
) > 1.5 between the product peak and the 4-methoxybenzoic acid precursor (which typically elutes earlier due to the free carboxylic acid).
Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
Objective: Structural confirmation and regioisomer verification. Rationale: While Mass Spec confirms molecular weight, only NMR can definitively distinguish the meta-fluoro substitution pattern from ortho or para isomers.
Sample Preparation
Dissolve 5–10 mg of sample in 600 µL of DMSO-d₆ . (CDCl₃ is an alternative, but DMSO is preferred for amide solubility and distinct NH proton visibility).
1H NMR Interpretation (400 MHz, DMSO-d₆)
-
Amide Proton (-NH): Singlet,
10.0–10.2 ppm. (Disappears on D₂O shake). -
Methoxy Group (-OCH₃): Sharp Singlet,
3.83 ppm (Integration: 3H). -
Benzoyl Ring (AA'BB' System): Two doublets at
~7.95 ppm (2H) and ~7.05 ppm (2H). This confirms the para-substitution of the methoxy ring. -
Fluorophenyl Ring (Multiplets): This is the diagnostic region (
6.9–7.8 ppm). Look for a specific pattern of a doublet of triplets or multiplets caused by coupling.
19F NMR Interpretation (376 MHz, DMSO-d₆)
-
Chemical Shift: Expect a singlet (or multiplet if proton-coupled) at
-110 to -115 ppm . -
Differentiation:
-
Ortho-isomer: ~ -120 to -130 ppm.
-
Para-isomer: ~ -115 to -125 ppm (often distinct from meta).
-
Meta-isomer (Target): -112.0 ± 2 ppm .
-
Protocol C: Mass Spectrometry (LC-MS)
Objective: Molecular weight confirmation. Ionization: Electrospray Ionization (ESI), Positive Mode.[2]
-
Target Ion [M+H]⁺: m/z 246.1
-
Sodium Adduct [M+Na]⁺: m/z 268.1
-
Fragmentation: High collision energy may yield a fragment at m/z 135 (4-methoxybenzoyl cation), confirming the acyl head group.
Troubleshooting & Impurity Profile
Common synthetic by-products and their analytical signatures:
Figure 2: Impurity Identification Logic. Use relative retention times (RRT) to triage unknown peaks.
References
-
PubChem. (2025). Compound Summary: N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide (Structural Analog Data). National Library of Medicine. Retrieved from [Link]
-
Kulik, A., et al. (2011).[3] HPLC method for identification and quantification of benzimidazole derivatives. Acta Poloniae Pharmaceutica.[3] Retrieved from [Link]
Sources
Application Note: High-Throughput Screening Optimization for Benzamide Scaffolds
Focus Entity: N-(3-fluorophenyl)-4-methoxybenzamide
Executive Summary
This application note provides a comprehensive technical guide for integrating N-(3-fluorophenyl)-4-methoxybenzamide (and structurally related benzamide scaffolds) into High-Throughput Screening (HTS) campaigns.
Substituted benzamides represent a "privileged scaffold" in medicinal chemistry, frequently exhibiting activity against Poly (ADP-ribose) Polymerase (PARP) enzymes, Histone Deacetylases (HDACs) , and Transient Receptor Potential (TRP) channels. However, their lipophilicity and potential for auto-fluorescence require specific handling protocols to prevent false positives and compound precipitation.
This guide details the physicochemical profiling, library preparation, and a validated PARP1 inhibition assay protocol designed to maximize Z-prime (Z') factors and data reliability.
Compound Profile & Physicochemical Handling
Before initiating HTS, the specific properties of N-(3-fluorophenyl)-4-methoxybenzamide must be accounted for to ensure assay stability.[1]
2.1 Chemical Identity & Properties
-
IUPAC Name: N-(3-fluorophenyl)-4-methoxybenzamide[1]
-
Core Scaffold: Benzamide (Amide bond connecting a 4-methoxybenzoyl group and a 3-fluoroaniline).[1]
-
Key Features:
-
4-Methoxy group: Electron-donating, increases electron density on the ring.
-
3-Fluoro group: Electron-withdrawing, enhances metabolic stability and lipophilicity.[1]
-
Amide Linker: Potential hydrogen bond donor/acceptor site.
-
2.2 Solubility & Stock Preparation (Critical Step)
Benzamides are often sparingly soluble in aqueous buffers.[2] Improper solubilization is the #1 cause of "noisy" HTS data due to micro-precipitation scattering light.
| Parameter | Specification | Operational Note |
| Primary Solvent | DMSO (Dimethyl Sulfoxide), Anhydrous | Use ≥99.9% HPLC grade to prevent hydrolysis.[1] |
| Stock Concentration | 10 mM | Standard HTS stock. Higher concentrations (e.g., 50 mM) risk precipitation upon freeze-thaw. |
| Aqueous Solubility | Low (< 50 µM in PBS) | Critical: Do not dilute directly into buffer without an intermediate step or rapid mixing. |
| DMSO Tolerance | Assay dependent (Typ. < 1%) | Ensure the final assay tolerates 1% DMSO to keep the compound in solution. |
Protocol: "Pre-Dilution" Method for Acoustic Dispensing
-
Dissolve solid compound in 100% DMSO to reach 10 mM.
-
Sonicate for 15 minutes at room temperature (avoid heat to prevent degradation).
-
Centrifuge at 1,000 x g for 2 minutes to pellet any undissolved particulates.
-
QC Check: Inspect for turbidity. If clear, proceed to Source Plate preparation.
Biological Context & Mechanism of Action[3]
For this guide, we utilize PARP1 Inhibition as the primary case study. Substituted benzamides are classic competitive inhibitors of the NAD+ binding pocket on PARP enzymes.
3.1 Mechanism: NAD+ Competition
N-(3-fluorophenyl)-4-methoxybenzamide mimics the nicotinamide moiety of NAD+.[1] By occupying the catalytic site, it prevents PARP1 from utilizing NAD+ to synthesize poly(ADP-ribose) (PAR) chains on damaged DNA, thereby blocking DNA repair pathways (Synthetic Lethality).
3.2 Pathway Visualization
Figure 1: Mechanism of Action. The benzamide scaffold competes with NAD+, preventing PARylation and leading to cell death in repair-deficient contexts.[1]
Detailed Experimental Protocol: PARP1 HTS Assay
Assay Type: Chemiluminescent ELISA or Fluorescence Polarization (FP). Format: 384-well microplate.
4.1 Reagents & Materials
-
Target: Recombinant Human PARP1 Enzyme (High specific activity).
-
Substrate: Biotinylated NAD+ or Histone-coated plates.[1]
-
Compound: N-(3-fluorophenyl)-4-methoxybenzamide (Test), Olaparib (Positive Control).[1]
-
Detection: Anti-PAR antibody conjugated to HRP (for Chemiluminescence).
4.2 Step-by-Step Workflow
Step 1: Plate Preparation (Acoustic Dispensing)
-
Objective: Transfer compounds without introducing pipette tip contamination.
-
Action: Use an acoustic liquid handler (e.g., Echo 650) to dispense 25 nL of the 10 mM compound stock into the assay plate.
-
Backfill: Add DMSO to control wells to strictly maintain 0.5% DMSO final concentration across the plate.
Step 2: Enzyme Incubation
-
Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.
-
Action: Dispense 10 µL of PARP1 enzyme solution (0.5 U/well) into the plates containing the compound.
-
Incubation: 15 minutes at Room Temperature (RT). This allows the benzamide to occupy the catalytic pocket before NAD+ is introduced.
Step 3: Reaction Initiation
-
Action: Add 10 µL of Substrate Mix (NAD+ and Biotin-NAD+ or activated DNA).
-
Reaction Time: Incubate for 60 minutes at RT.
Step 4: Detection (Chemiluminescent Readout)
-
Stop: Add Streptavidin-HRP detection reagent (stops reaction and binds biotin-PAR).
-
Wash: (If using ELISA format) Wash 3x with PBS-T.[1]
-
Read: Add HRP substrate (e.g., ECL) and read Luminescence on a multi-mode plate reader (e.g., EnVision or PHERAstar).
4.3 HTS Workflow Diagram
Figure 2: HTS Workflow.[1] The critical step is the pre-incubation of the enzyme with the benzamide prior to substrate addition.
Data Analysis & Validation
5.1 Quality Control Metrics
A robust HTS assay must satisfy the Z-prime (Z') statistical parameter.
-
Formula:
[1]- : Mean and SD of Positive Control (Max Inhibition, e.g., 10 µM Olaparib).
- : Mean and SD of Negative Control (DMSO only).
-
Acceptance Criteria: Z' > 0.5 is required for a valid screen.
5.2 Handling False Positives (PAINS)
N-(3-fluorophenyl)-4-methoxybenzamide is generally stable, but benzamides can sometimes act as PAINS (Pan-Assay Interference Compounds) via two mechanisms:
-
Aggregation: At high concentrations (>30 µM), they may form colloids that sequester the enzyme.
-
Solution: Add 0.01% Triton X-100 to the assay buffer (included in Protocol 4.2).
-
-
Fluorescence: The methoxy-benzamide core may fluoresce in the blue region (Excitation ~300nm, Emission ~350-400nm).
-
Solution: Use Chemiluminescence or Red-shifted Fluorophores (e.g., Alexa 647) to avoid spectral overlap.
-
5.3 Expected Results Table
| Compound | Concentration | % Inhibition (Expected) | Interpretation |
| DMSO (Neg Control) | 0.5% | 0% | Baseline Activity |
| Olaparib (Pos Control) | 1 µM | > 95% | Validated System |
| N-(3-fluorophenyl)-... | 10 µM | > 50% | Hit (Proceed to IC50) |
| N-(3-fluorophenyl)-... | 0.1 µM | < 10% | Dose-dependency check |
References
-
BMG LABTECH. (2019). The high-throughput screening process: basic steps and assay design. Retrieved from [Link]
-
Tran, P., et al. (2025).[3] Discovery of N-(3-fluorophenyl)-2-(...) as the first orally active selective aurora kinase B inhibitor.[1][3] European Journal of Medicinal Chemistry.[3] Retrieved from [Link]
-
Gaylord Chemical. (2007).[4] Dimethyl Sulfoxide (DMSO) Solubility Data for Organic Compounds.[4] Retrieved from [Link]
Sources
- 1. 851958-47-9|3-Fluoro-N,4-dimethoxy-N-methylbenzamide|BLD Pharm [bldpharm.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(3-fluorophenyl)-4-methoxybenzamide
Welcome to the technical support center for the synthesis of N-(3-fluorophenyl)-4-methoxybenzamide. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during this amide coupling reaction. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction yield, improve purity, and troubleshoot effectively.
Section 1: Core Synthesis Strategy & FAQs
This section addresses fundamental questions regarding the synthesis of N-(3-fluorophenyl)-4-methoxybenzamide, focusing on the most common and reliable synthetic routes.
Q1: What is the most common and scalable method for synthesizing N-(3-fluorophenyl)-4-methoxybenzamide?
The most prevalent and industrially relevant method is the nucleophilic acyl substitution of 4-methoxybenzoyl chloride with 3-fluoroaniline. This reaction, often performed under Schotten-Baumann conditions , is robust, high-yielding when optimized, and utilizes readily available starting materials.[1][2][] The core transformation involves the amine's nucleophilic attack on the electrophilic carbonyl carbon of the acyl chloride.[4][5]
An alternative, especially for smaller-scale or discovery chemistry applications, involves the direct coupling of 4-methoxybenzoic acid with 3-fluoroaniline using a peptide coupling reagent like HATU, HBTU, or EDC.[][6][7]
Q2: Why is a base necessary for this reaction?
A base is critical for two primary reasons. First, the reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl).[1][5] This acid will protonate the starting amine, rendering its lone pair unavailable for nucleophilic attack and effectively halting the reaction.[8] A base is required to neutralize this generated HCl, allowing the amine to remain a free nucleophile.[9][10] Second, the base acts to deprotonate the tetrahedral intermediate, facilitating the elimination of the chloride leaving group and driving the reaction toward product formation.[11]
Q3: What is the primary competing side reaction I should be aware of?
The most significant side reaction, particularly when using the acyl chloride route, is the hydrolysis of 4-methoxybenzoyl chloride to form the unreactive 4-methoxybenzoic acid.[12][13][14] This occurs when the acyl chloride reacts with water present in the solvent, base, or atmosphere. This not only consumes your electrophile but also introduces an acidic impurity that can be challenging to remove during workup.
Caption: Primary reaction pathways in the synthesis.
Section 2: Troubleshooting Guide for Low Yield
Low product yield is the most common issue reported. This section breaks down the problem into specific, actionable troubleshooting steps.
Q4: My reaction yield is poor (<50%). Where should I start my investigation?
A low yield is typically traced back to one of three areas: (1) the quality and reactivity of your starting materials, (2) suboptimal reaction conditions (solvent, base, temperature), or (3) inefficient workup and purification.
Below is a logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for diagnosing low yield.
Q5: I suspect my 4-methoxybenzoyl chloride is hydrolyzing before it can react. How can I confirm this and prevent it?
Confirmation: The primary byproduct of hydrolysis is 4-methoxybenzoic acid.[13][14] After your reaction workup, this acidic byproduct can be identified by:
-
TLC Analysis: Spot your crude product against a standard of 4-methoxybenzoic acid. The acid will likely have a lower Rf value than the amide product in typical solvent systems (e.g., Hexane/Ethyl Acetate).
-
Acid/Base Extraction: During the workup, an extraction with a basic aqueous solution (like 1 M NaOH or NaHCO₃) will remove the acidic byproduct.[15] You can then acidify this basic aqueous layer and see if a precipitate (4-methoxybenzoic acid) forms.
Prevention:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (like Dichloromethane or THF).[16] If using reagents from bottles, use a dry syringe/needle to pierce the septum.
-
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.
-
Order of Addition (Schotten-Baumann): In a biphasic system, dissolve the 3-fluoroaniline and 4-methoxybenzoyl chloride in an organic solvent first. Then, add the aqueous base solution dropwise with vigorous stirring.[16] This ensures the amine has a chance to react before significant hydrolysis can occur at the aqueous interface.
Q6: My amine, 3-fluoroaniline, seems to be unreactive. What can I do to improve its nucleophilicity or the reaction rate?
The fluorine atom on 3-fluoroaniline is electron-withdrawing, which slightly reduces the nucleophilicity of the amine compared to aniline. While it is generally reactive enough, poor performance can occur.
Strategies to Improve Reactivity:
-
Choice of Base: For an organic solvent system, a stronger, non-nucleophilic organic base like triethylamine (Et₃N) or pyridine can be more effective than inorganic bases.[8][16] Pyridine, in particular, can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[9][10]
-
Switch to a Coupling Reagent: If the acyl chloride route is consistently failing, switching to the carboxylic acid and a modern coupling reagent is a powerful alternative. Reagents like HATU activate the carboxylic acid to form a highly reactive O-acylisourea intermediate that is readily attacked by even less nucleophilic amines.[6][17][18] This method often provides higher yields for challenging couplings.[19][20]
| Parameter | Schotten-Baumann (Acyl Chloride) | Amide Coupling (Carboxylic Acid) |
| Electrophile | 4-methoxybenzoyl chloride | 4-methoxybenzoic acid |
| Key Reagent | Inorganic/Organic Base (e.g., NaOH, Et₃N) | Coupling Reagent (e.g., HATU, EDC) |
| Typical Solvent | Biphasic (DCM/H₂O) or Aprotic (DCM, THF) | Aprotic Polar (DMF, Acetonitrile) |
| Pros | Cost-effective, scalable, simple reagents. | High yields for difficult substrates, mild conditions.[19] |
| Cons | Sensitive to water (hydrolysis), can be vigorous.[12] | Higher cost of reagents, byproduct removal (e.g., DCU).[18] |
| Typical Yield | 70-90% (Optimized) | 85-98% |
Section 3: Purification and Impurity Management
Q7: How do I design an effective workup procedure to isolate my product?
A standard liquid-liquid extraction workup is highly effective for this molecule. The goal is to sequentially remove the base, unreacted starting materials, and byproducts.
Standard Workup Protocol:
-
Quench: Once the reaction is complete (monitored by TLC/LC-MS), dilute the reaction mixture with an organic solvent like Ethyl Acetate or Dichloromethane.
-
Acid Wash: Wash the organic layer with a dilute acid (e.g., 1 M HCl). This will protonate and remove any unreacted 3-fluoroaniline and the organic base (like Et₃N) into the aqueous layer.
-
Base Wash: Wash the organic layer with a dilute base (e.g., 1 M NaHCO₃).[15] This will deprotonate and remove any unreacted 4-methoxybenzoic acid (from hydrolysis) into the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.[15]
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[21]
Q8: My crude product is an oil/waxy solid and difficult to purify by column chromatography. What are my options?
-
Recrystallization: This is the preferred method for purifying solid organic compounds and should be your first choice if chromatography is problematic.[22] Test small amounts of your crude product in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate/Hexane mixtures) to find a suitable system where the product is soluble when hot but sparingly soluble when cold.
-
Trituration: If the product is a solid but contains minor impurities, trituration can be effective. This involves suspending the crude solid in a solvent in which the desired product is insoluble but the impurities are soluble. Stirring or sonicating the suspension will wash the impurities away.[22] Common solvents for trituration include diethyl ether or cold ethyl acetate.
Section 4: Validated Experimental Protocols
Protocol A: Schotten-Baumann Synthesis of N-(3-fluorophenyl)-4-methoxybenzamide
This protocol utilizes the classic acyl chloride route in a biphasic system, which is robust and minimizes hydrolysis.
Materials:
-
3-Fluoroaniline (1.0 eq)
-
4-Methoxybenzoyl chloride (1.05 eq)
-
Dichloromethane (DCM)
-
Sodium Hydroxide (NaOH) solution, 2 M (2.0 eq)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-fluoroaniline (1.0 eq) and dissolve it in DCM (approx. 10 mL per gram of aniline).
-
Add 4-methoxybenzoyl chloride (1.05 eq) to the solution and stir at room temperature for 5 minutes.
-
Cool the mixture to 0 °C using an ice bath.
-
With vigorous stirring, add the 2 M NaOH solution (2.0 eq) dropwise over 15-20 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction for the disappearance of the starting amine using TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Once complete, transfer the mixture to a separatory funnel. Separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from an appropriate solvent (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol B: HATU-Mediated Synthesis of N-(3-fluorophenyl)-4-methoxybenzamide
This protocol is ideal for smaller-scale synthesis or when the Schotten-Baumann method gives low yields.[6]
Materials:
-
4-Methoxybenzoic acid (1.0 eq)
-
3-Fluoroaniline (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 4-methoxybenzoic acid (1.0 eq), HATU (1.2 eq), and anhydrous DMF (approx. 8 mL per gram of acid).
-
Stir the mixture at room temperature to dissolve the solids.
-
Add DIPEA (2.5 eq) and stir for 5 minutes. A color change may be observed as the active ester forms.
-
Add 3-fluoroaniline (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-4 hours. Monitor the reaction for the disappearance of the carboxylic acid by LC-MS or TLC.
-
Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization.
References
- Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry.
- Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing).
- Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method.
- Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. RSC Publishing.
- Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry (RSC Publishing).
- Amide Workup. Biofilm Inhibitor Synthesis.
- Schotten-Baumann Reaction. Organic Chemistry Portal.
- Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
- Schotten Baumann Reaction. BYJU'S.
- Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.
- Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- Amide synthesis by acyl
- Kinetic study and modeling of the Schotten-Baumann synthesis of peroxyesters using phase-Transfer c
- Why did my amide syntesis does not work?
- Reaction Mechanism of Schotten Baumann Reaction. Physics Wallah.
- Amide Synthesis. Fisher Scientific.
- Schotten-Baumann Reaction. J&K Scientific LLC.
- Chemistry Schotten Baumann Reaction.
- Amide Synthesis. Fisher Scientific.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
- Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace.
- Low yield in PROTAC synthesis causes and solutions. Benchchem.
- Tips and tricks for difficult amide bond form
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- The Amide Functional Group: Properties, Synthesis, and Nomencl
- Coupling Reagents. Aapptec Peptides.
- reaction between acyl chlorides and amines - addition / elimin
- Making Amides from Acyl Chlorides. Chemistry LibreTexts.
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
- Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PMC.
- Novabiochem® Coupling reagents. Merck.
- High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine.
- Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
- Available Synple Chem Reagent Cartridges. Synple Chem.
- Coupling Reagents. Carl ROTH.
- Structural Comparison of Three N-(4-Methoxyphenyl)
- preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.
- 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
- Feature article - Overcoming synthetic barriers: Solving the old puzzle of CF₃SF₄. Royal Society of Chemistry.
- Application Notes and Protocols for the Purification of N-hydroxy-3,5-dimethoxybenzamide. Benchchem.
- The Preparation and Photophysical Properties of 3-Substituted 4-Azafluorenones. MDPI.
- Supporting inform
Sources
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Available Synple Chem Reagent Cartridges [synplechem.com]
- 8. researchgate.net [researchgate.net]
- 9. byjus.com [byjus.com]
- 10. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]
- 11. jk-sci.com [jk-sci.com]
- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 13. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00141H [pubs.rsc.org]
- 14. pure.tue.nl [pure.tue.nl]
- 15. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 16. Lab Reporter [fishersci.it]
- 17. peptide.com [peptide.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 20. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Topic: Overcoming Poor Cellular Activity of Benzamide Inhibitors
Technical Support Center: Benzamide Inhibitor Optimization Current Status: Online | Ticket ID: BZ-HDAC-OPT-001
Welcome to the Advanced Application Support Center.
You are likely here because you have observed a frustrating discrepancy: your benzamide-based inhibitor (e.g., an Entinostat analog) shows single-digit nanomolar potency in biochemical assays (
This guide addresses the "Benzamide Paradox" by deconstructing the three primary failure modes: Slow Binding Kinetics , Lysosomal Sequestration , and Membrane Permeability .
Module 1: The Kinetic Trap (Time-Dependent Inhibition)
The Issue: Unlike hydroxamic acids (e.g., Vorinostat/SAHA) which exhibit fast-on/fast-off kinetics, benzamides (e.g., Entinostat/MS-275) are often slow, tight-binding inhibitors . They require significant time to reach equilibrium. If your cellular assay incubation is too short, or your biochemical assay doesn't account for pre-incubation, you are underestimating the compound's true potency.
Diagnostic Protocol: The Time-Course Validation
-
Objective: Determine if poor activity is an artifact of non-equilibrium conditions.
-
Method:
-
Biochemical: Run your HDAC enzymatic assay with varying pre-incubation times (0, 30, 60, 120 mins) before adding the substrate.
-
Cellular: Extend cell treatment duration from standard 24h to 48h or 72h, or perform a "washout" experiment to test residence time.
-
Data Interpretation:
| Observation | Diagnosis | Actionable Step |
| Potency increases >5-fold with 2h pre-incubation | Slow-Binding Inhibitor | Adjust cellular assay endpoints to >48h to allow equilibrium. |
| Potency remains constant over time | Fast Kinetics | Issue is likely permeability or efflux (Proceed to Module 2). |
| High biochemical potency, low cell potency regardless of time | Entry/Sequestration Failure | Proceed to Module 2. |
Visualizing the Kinetic Workflow:
Figure 1: Decision tree for diagnosing kinetic-based potency discrepancies.
Module 2: The Lysosomal Trap (pH Partitioning)
The Issue: Many benzamide inhibitors contain basic amine moieties (e.g., the pyridyl or piperazinyl linkers in Entinostat). These are lysosomotropic .[1][2]
-
Mechanism: The drug enters the cell (neutral pH ~7.2)
Diffuses into the lysosome (acidic pH ~5.0)ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> Becomes protonated (charged) Cannot diffuse back out.[1] -
Result: The drug is trapped in the lysosome, drastically reducing the concentration available in the nucleus/cytosol to inhibit the target (HDACs).
Diagnostic Protocol: The Lysosomal Competition Assay
-
Reagents:
-
LysoTracker Red: Stains acidic organelles.
-
NH₄Cl (10 mM) or Chloroquine: Neutralizes lysosomal pH.
-
-
Workflow:
-
Treat cells with your benzamide (at
concentration). -
Co-treat with NH₄Cl (non-toxic dose).
-
Measure Target Engagement (e.g., Histone Acetylation via Western Blot).
-
Interpretation:
-
Positive Result: If co-treatment with NH₄Cl restores or increases the potency of your benzamide, your drug is suffering from lysosomal trapping.
Visualizing Lysosomal Trapping:
Figure 2: Mechanism of lysosomal sequestration of basic benzamides.
Module 3: Chemical Optimization Strategies
If kinetics and lysosomes are not the sole cause, the molecule likely has poor passive permeability due to the polarity of the benzamide zinc-binding group (ZBG).
Strategy A: Prodrug Approaches
Benzamides are polar hydrogen bond donors/acceptors. Masking them improves lipophilicity.[3]
| Prodrug Class | Modification | Mechanism of Release |
| Carbamates | Mask the aniline amine | Hydrolyzed by intracellular esterases. |
| Acyl-derivatives | Acylate the ZBG nitrogen | Cleaved by hydrolases inside the cell. |
Strategy B: Bioisosteres & Substitution
Modifying the ortho-amino benzamide core can improve permeability and selectivity.
-
Example: Replacing the ortho-amine with a hydroxyl group or thiol (though this may alter class selectivity).
-
Reference Insight: 2-substituted benzamides (e.g., 2-methylthio) have shown improved selectivity for HDAC3 and different permeability profiles compared to the classic 2-amino derivatives [1].
Frequently Asked Questions (FAQ)
Q: Why does my benzamide inhibitor show an
Q: Should I use PAMPA or Caco-2 to test permeability?
A: Caco-2 is preferred. Benzamides are often substrates for P-gp efflux pumps. PAMPA only measures passive diffusion and will miss efflux issues. If Caco-2 permeability is low (
Q: How do I prove the drug is actually binding the target inside the cell? A: Use the Cellular Thermal Shift Assay (CETSA) .
-
Treat cells with the inhibitor.[4]
-
Heat cells to varying temperatures.
-
Lyse and Western Blot for the target (e.g., HDAC1).
-
If the drug binds, it will stabilize the protein, shifting the melting curve to a higher temperature compared to DMSO control. This confirms intracellular target engagement.
References
-
Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. Source: Journal of Medicinal Chemistry / PMC. URL:[Link]
-
Determination of Slow-binding HDAC Inhibitor Potency and Subclass Selectivity. Source: bioRxiv (Preprint). URL:[Link]
-
Lysosomal Trapping of Basic Drugs. Source: Charles River Laboratories / ADME Guides. URL:[Link]
-
Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. Source: PubMed / International Journal of Cancer. URL:[Link]
Sources
- 1. bioivt.com [bioivt.com]
- 2. criver.com [criver.com]
- 3. Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting N-(3-fluorophenyl)-4-methoxybenzamide instability in solution
Topic: Troubleshooting Solution Instability
Ticket ID: #T-BENZ-004 Status: Open Assigned Specialist: Senior Application Scientist, Small Molecule Dynamics
Executive Summary
You are likely visiting this page because your LC-MS or bioassay results suggest that N-(3-fluorophenyl)-4-methoxybenzamide is degrading in solution.
Immediate Diagnostic: In 95% of reported cases, this compound is chemically stable but physically unstable . The "loss of signal" or "degradation" you are observing is most likely due to precipitation (solvent shock) upon dilution into aqueous media or non-specific adsorption to plasticware. True chemical hydrolysis of the benzamide bond requires extreme pH conditions (pH < 2 or pH > 10) or specific enzymatic cleavage.
This guide provides a root-cause analysis workflow to distinguish between physical loss and chemical breakdown.
Part 1: The "Phantom" Instability (Solubility & Precipitation)
The Issue
The Mechanism: Solvent Shock
N-(3-fluorophenyl)-4-methoxybenzamide is a lipophilic molecule (estimated LogP ~3.5). When a concentrated DMSO stock is rapidly introduced into water, the solvent environment changes faster than the molecule can disperse. This creates local supersaturation, forcing the compound to form micro-precipitates that are invisible to the naked eye but are spun out during centrifugation or filtration.
Troubleshooting Protocol: The "Solvent Shock" Check
Objective: Determine if the compound is crashing out of solution.
Step-by-Step Workflow:
-
Prepare Stock: Dissolve compound in 100% DMSO to 10 mM.
-
Prepare Assay Sample (A): Dilute to 10 µM in your standard assay buffer (e.g., PBS + 0.1% BSA). Vortex immediately.
-
Prepare Control Sample (B): Dilute to 10 µM in 50:50 DMSO:Water (or Methanol:Water). Note: The high organic content ensures solubility.
-
Incubation: Let both stand at room temperature for 2 hours.
-
Separation: Centrifuge both samples at 15,000 x g for 10 minutes to pellet invisible aggregates.
-
Analysis: Carefully sample the top 50% of the supernatant (do not disturb the bottom) and analyze via HPLC-UV or LC-MS.
Data Interpretation:
| Observation | Diagnosis | Solution |
| Sample A << Sample B | Precipitation. The compound is chemically intact but insoluble in your buffer. | Optimize solubility (see below). |
| Sample A ≈ Sample B (Both Low) | Adsorption/Degradation. The compound is lost in both, likely sticking to the plastic. | Switch to glass/low-bind plastics. |
| Sample A has new peaks | Chemical Degradation. True hydrolysis or photolysis. | Check pH and light exposure. |
Visualization: Precipitation vs. Degradation Logic
Caption: Decision tree for isolating the root cause of signal loss. Most "instability" follows the path to Micro-Precipitation.
Part 2: The "Missing Mass" (Adsorption)
The Issue
In low-concentration assays (< 1 µM), hydrophobic benzamides can adhere rapidly to polypropylene pipette tips, reservoirs, and well plates. This looks like time-dependent degradation.
Mechanism
The fluorophenyl and methoxyphenyl rings create a hydrophobic surface area that drives the molecule out of the aqueous phase and onto the hydrophobic plastic surface to minimize free energy.
FAQ: Adsorption
Q: How do I confirm adsorption? A: Perform a "tip loss" test. Aspirate and dispense your 1 µM solution 10 times with the same plastic pipette tip. If the concentration drops significantly compared to a fresh solution, the compound is coating the tip.
Q: How do I prevent this? A:
-
Add Surfactant: Include 0.01% - 0.05% Tween-20 or Triton X-100 in your buffer. This creates micelles that solubilize the compound and block plastic binding sites.
-
Change Material: Use glass-coated plates or "Low-Binding" polypropylene consumables.
-
Limit Transfers: Minimize the number of times the solution is transferred between vessels.
Part 3: True Chemical Instability (Hydrolysis & Photolysis)
If you have ruled out precipitation and adsorption, investigate chemical bond cleavage.
Hydrolysis (pH Sensitivity)
The amide bond connecting the two aryl rings is robust. However, the electron-withdrawing fluorine (meta-position) and electron-donating methoxy (para-position) create specific electronic environments.
-
Acidic Conditions (pH < 2): The carbonyl oxygen can be protonated, making the carbon susceptible to nucleophilic attack by water.
-
Basic Conditions (pH > 10): Hydroxide ions can directly attack the carbonyl.
Stability Matrix:
| Condition | Stability Prediction | Recommendation |
|---|---|---|
| pH 7.4 (PBS) | Stable (> 24 hours) | Ideal for biological assays. |
| pH 1-2 (0.1M HCl) | Slow Hydrolysis | Avoid long-term storage; analyze immediately. |
| pH 12 (0.1M NaOH) | Moderate Hydrolysis | Unstable. Do not store. |
| Plasma/Serum | Variable | Esterases/Amidases may cleave the bond. Requires inhibitor cocktail. |
Photostability
Fluorinated aromatic rings can sometimes undergo defluorination or radical formation under high-intensity UV light.
-
Symptom: New peaks appear in HPLC only when samples are left on the benchtop, but not when stored in the dark.
-
Fix: Store stock solutions in amber glass vials. Wrap reaction vessels in foil during long incubations.
Visualization: Hydrolysis Pathway
Caption: Chemical hydrolysis pathway yielding the carboxylic acid and aniline derivatives. This typically requires extreme pH.
Part 4: Summary of Recommendations
For optimal stability and data integrity with N-(3-fluorophenyl)-4-methoxybenzamide, follow these "Golden Rules":
-
Solvent Matching: Do not dilute >1000x directly from DMSO to water. Perform an intermediate dilution (e.g., 10 mM DMSO
1 mM in 50% DMSO Final Buffer). -
Buffer Additives: Always include 0.01% Tween-20 or 0.1% BSA in aqueous buffers to prevent adsorption and micro-precipitation.
-
Vessel Choice: Use glass vials for stock storage and low-binding plates for assays.
-
Storage: Store 10 mM stock solutions in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. (Chapter on Solubility and Instability).
-
Wayman, S. J., et al. (2002). "Improving the Solubility of Lipophilic Compounds in Biological Assays." Assay Guidance Manual. NCBI.
-
Sigma-Aldrich Technical Library. "Handling and Storage of Lipophilic Small Molecules." (General guidelines for benzamide derivatives).
-
Eppendorf Application Note 364. "Adsorption of drugs to microtest plates." (Data on polypropylene adsorption).
Technical Support Center: Enhancing Membrane Penetration of Quinazoline Derivatives
Welcome to the technical support center dedicated to overcoming challenges associated with the membrane penetration of quinazoline derivatives. As a class of compounds with significant therapeutic potential, their efficacy is often dictated by their ability to cross cellular membranes and reach their intended intracellular targets. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to empower your research and development efforts.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section addresses specific issues you might encounter during your experiments, providing causative explanations and actionable solutions.
Question: My quinazoline derivative exhibits high potency in enzymatic assays but shows poor activity in cell-based assays. Could poor membrane permeability be the culprit?
Answer:
This is a classic and highly probable scenario. A significant drop in activity when moving from a cell-free (enzymatic) to a cell-based system strongly suggests that the compound is not efficiently reaching its intracellular target. Several factors related to membrane permeability could be at play:
-
Physicochemical Properties: The compound may possess suboptimal physicochemical properties for passive diffusion across the lipid bilayer. Key parameters to investigate are:
-
Lipophilicity (LogP/LogD): While a certain degree of lipophilicity is required to enter the lipid membrane, excessive lipophilicity (high LogP) can lead to the compound becoming trapped within the membrane or binding non-specifically to plasma proteins.
-
Polar Surface Area (PSA): A high PSA, generally above 140 Ų, is often associated with poor membrane permeability due to the energetic cost of desolvating the polar groups to enter the hydrophobic membrane core.
-
Hydrogen Bonding Capacity: A large number of hydrogen bond donors and acceptors increases the compound's affinity for the aqueous environment, hindering its partitioning into the lipid membrane.
-
-
Efflux Transporter Activity: The compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, thereby reducing its intracellular concentration.
Troubleshooting Workflow:
-
In Silico Profiling: Begin by calculating the key physicochemical properties (LogP, PSA, number of hydrogen bond donors/acceptors) of your quinazoline derivative using computational tools. This provides a preliminary assessment of its "drug-likeness."
-
In Vitro Permeability Assays: Employ established assays to quantitatively measure membrane permeability.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that assesses passive diffusion. It's a cost-effective first step to determine if the compound can cross a lipid barrier.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and express functional efflux transporters. It provides a more biologically relevant measure of permeability and can identify if the compound is an efflux substrate.
-
-
Efflux Ratio Determination: In the Caco-2 assay, measuring permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions allows for the calculation of the efflux ratio. An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for efflux pumps.
Question: My PAMPA results indicate good passive permeability, but the compound still fails in cell-based assays. What should I investigate next?
Answer:
This discrepancy points towards cellular mechanisms that are not captured by the artificial membrane in the PAMPA assay. The most likely culprits are active efflux and rapid intracellular metabolism.
Investigative Steps:
-
Confirm Efflux Liability: As mentioned previously, a Caco-2 permeability assay is the gold standard for identifying P-gp substrates. If the efflux ratio is high, you will need to consider strategies to mitigate this.
-
Assess Metabolic Stability: The compound might be rapidly metabolized by intracellular enzymes into inactive forms.
-
Microsomal Stability Assay: Incubating the compound with liver microsomes (which are rich in cytochrome P450 enzymes) can provide a measure of its metabolic stability.
-
Hepatocyte Stability Assay: Using intact hepatocytes provides a more comprehensive picture of both Phase I and Phase II metabolism.
-
Strategies to Overcome Efflux:
-
Structural Modification: Medicinal chemistry efforts can be directed towards designing analogs that are no longer recognized by efflux transporters. This often involves masking or removing the structural motifs responsible for P-gp binding.
-
Co-administration with Efflux Inhibitors: In a research setting, you can use known P-gp inhibitors, such as verapamil or elacridar, to confirm that efflux is the issue. If the cellular activity of your quinazoline derivative is restored in the presence of an inhibitor, it confirms that the compound is an efflux substrate.
Frequently Asked Questions (FAQs)
What are the key structural features of quinazoline derivatives that I should modify to improve membrane permeability?
Improving the membrane permeability of quinazoline derivatives is a multiparametric optimization problem. Here are key strategies rooted in medicinal chemistry principles:
-
Lipophilicity Modulation:
-
Strategy: Aim for a "sweet spot" for LogP, typically between 1 and 3 for oral drugs.
-
Tactics:
-
To increase lipophilicity, consider adding small alkyl or halogen substituents.
-
To decrease lipophilicity, introduce small polar groups like hydroxyl or methoxy groups. Be mindful not to excessively increase the PSA.
-
-
-
Polar Surface Area (PSA) Reduction:
-
Strategy: Keep the PSA below 140 Ų as a general guideline.
-
Tactics:
-
Replace polar functional groups with less polar isosteres. For example, a carboxylic acid could be replaced with a tetrazole.
-
Employ intramolecular hydrogen bonding to mask polar groups and reduce the effective PSA.
-
-
-
Hydrogen Bond Donor/Acceptor Management:
-
Strategy: Follow Lipinski's Rule of Five as a starting point (no more than 5 H-bond donors, no more than 10 H-bond acceptors).
-
Tactics:
-
Methylate amine or hydroxyl groups to convert H-bond donors into acceptors.
-
Replace groups capable of hydrogen bonding with bioisosteres that have a lower hydrogen bonding potential.
-
-
-
Molecular Weight and Rotatable Bonds:
-
Strategy: Keep the molecular weight below 500 Da and the number of rotatable bonds below 10. Smaller, more rigid molecules tend to have better permeability.
-
Tactics: Introduce cyclic structures or rigid linkers to reduce conformational flexibility.
-
Table 1: Impact of Structural Modifications on Permeability Parameters
| Structural Modification | Effect on LogP | Effect on PSA | Effect on H-Bond Donors | General Impact on Permeability |
| Addition of a methyl group | Increases | No change | No change | Generally increases (if LogP is low) |
| Addition of a hydroxyl group | Decreases | Increases | Increases | Generally decreases |
| Replacement of -COOH with a tetrazole | Similar/Slightly Decreases | Decreases | Decreases | Generally increases |
| N-methylation of an amine | Increases | No significant change | Decreases | Generally increases |
| Introduction of a fluorine atom | Increases | No change | No change | Can increase permeability |
How do I set up a reliable PAMPA experiment to screen my quinazoline derivatives?
The PAMPA assay is a robust and high-throughput method for predicting passive membrane permeability. Here is a standardized protocol:
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates (e.g., flat-bottom, non-treated polystyrene)
-
PAMPA lipid solution (e.g., 2% (w/v) lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (quinazoline derivatives) and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system for quantification
Procedure:
-
Prepare the Donor Plate:
-
Dissolve your test and control compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Dilute the stock solutions with PBS (pH 7.4) to the desired final concentration. The final DMSO concentration should typically be less than 1%.
-
-
Prepare the Artificial Membrane:
-
Carefully pipette 5 µL of the PAMPA lipid solution onto the filter of each well of the 96-well filter plate.
-
Allow the lipid to impregnate the filter for at least 5 minutes.
-
-
Assemble the PAMPA Sandwich:
-
Add 200 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Carefully place the lipid-impregnated filter plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the buffer in the acceptor plate.
-
-
Start the Permeability Assay:
-
Add 200 µL of your compound solutions (from step 1) to the corresponding wells of the donor (filter) plate.
-
Cover the plate assembly with a lid to prevent evaporation.
-
-
Incubation:
-
Incubate the plate assembly on a plate shaker at room temperature for a defined period (e.g., 4-18 hours). The incubation time should be optimized based on the permeability of your compounds.
-
-
Quantification:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Calculate Permeability (Pe):
-
The effective permeability (Pe) can be calculated using various published equations that take into account the concentrations in the donor and acceptor wells, the volume of the wells, the filter area, and the incubation time.
-
Diagram 1: PAMPA Experimental Workflow
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Visualization of Key Concepts
Diagram 2: Factors Influencing Membrane Penetration
Caption: Interplay of physicochemical properties and cellular factors on permeability.
References
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
-
Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of medicinal chemistry, 41(7), 1007-1010. [Link]
-
Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408. [Link]
Validation & Comparative
A Comparative Guide to the Efficacy of N-(3-fluorophenyl)-4-methoxybenzamide Analogs in Drug Discovery
In the landscape of modern medicinal chemistry, the N-phenylbenzamide scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of therapeutic agents. Its inherent versatility allows for fine-tuning of biological activity through targeted structural modifications. This guide provides a deep dive into the comparative efficacy of analogs of N-(3-fluorophenyl)-4-methoxybenzamide, a representative member of this class. We will explore the structure-activity relationships (SAR) that govern their therapeutic potential, drawing upon experimental data from related N-phenylbenzamide derivatives to inform our analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical scaffold for novel therapeutic interventions.
The N-Phenylbenzamide Core: A Scaffold of Therapeutic Promise
The N-phenylbenzamide backbone, characterized by two aryl rings connected via an amide linker, is a common motif in a multitude of biologically active compounds. This structural framework has been successfully employed in the development of agents with a broad spectrum of therapeutic applications, including antiviral, anticancer, and enzyme-inhibiting properties.[1][2][3] The appeal of this scaffold lies in its synthetic tractability and the modular nature of its components, which allows for systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.
The core structure of our focus, N-(3-fluorophenyl)-4-methoxybenzamide, presents three key regions for analog development:
-
Aryl Ring A (Benzamide portion): The 4-methoxy substitution on this ring can be altered to probe its influence on target engagement and metabolic stability.
-
Aryl Ring B (N-phenyl portion): The 3-fluoro substituent on this ring is a critical determinant of activity, and its modification or the introduction of other substituents can dramatically impact efficacy.
-
Amide Linker: While less commonly modified, alterations to the amide bond can influence the compound's conformational rigidity and hydrogen bonding capabilities.
Comparative Efficacy Analysis: A Structure-Activity Relationship (SAR) Perspective
While direct comparative studies on a wide range of N-(3-fluorophenyl)-4-methoxybenzamide analogs are not extensively published, we can extrapolate from the rich body of literature on related N-phenylbenzamide derivatives to build a robust SAR model. The following sections will compare the potential efficacy of hypothetical analogs based on established principles.
The substitution pattern on the benzamide ring (Aryl Ring A) is crucial for target binding and selectivity. The 4-methoxy group in our parent compound is a common feature in many active benzamide derivatives.
| Analog Modification (Aryl Ring A) | Predicted Impact on Efficacy | Rationale and Supporting Evidence |
| Replacement of 4-methoxy with other alkoxy groups | Moderate to high | The size and nature of the alkoxy group can influence binding pocket occupancy. For instance, in a series of choline transporter inhibitors, variations in this region led to significant differences in potency.[4] |
| Introduction of hydroxyl groups | Variable | Hydroxyl groups can form key hydrogen bonds with target residues but may also increase metabolic liability. In some cholinesterase inhibitors, hydroxylated benzamides showed moderate activity.[5] |
| Addition of bulky substituents | Generally decreased | Steric hindrance can prevent optimal binding. However, in some cases, bulky groups can access deeper pockets of the target protein, leading to increased potency. |
| Introduction of amino or substituted amino groups | Potentially increased | The introduction of a 3-amino group to a 4-methoxybenzamide core was shown to be critical for anti-EV71 activity.[1] Similarly, a 3-(methylamino) group in a related scaffold demonstrated potent anti-HBV activity.[3] |
The N-phenyl ring (Aryl Ring B) and its substituents are often key drivers of potency and selectivity. The fluorine atom in N-(3-fluorophenyl)-4-methoxybenzamide is of particular interest, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[6]
| Analog Modification (Aryl Ring B) | Predicted Impact on Efficacy | Rationale and Supporting Evidence |
| Positional Isomers of Fluorine (2-fluoro, 4-fluoro) | High | The position of the fluorine atom can drastically alter the electronic properties and conformation of the molecule, leading to different binding modes. For example, in a series of Aurora kinase B inhibitors, the position of the fluoro group was a key determinant of activity.[2] |
| Halogen Substitution (Cl, Br) | High | Other halogens can also enhance activity. A 4-bromophenyl substituent was found to be favorable in a series of anti-EV71 N-phenylbenzamide derivatives.[1] |
| Introduction of Trifluoromethyl (-CF3) groups | Potentially high | The trifluoromethyl group is a strong electron-withdrawing group that can significantly impact the pKa of the amide and engage in specific interactions with the target. This substituent is present in a potent pan-BCR-ABL inhibitor.[7][8] |
| Addition of bulky alkyl or aryl groups | Variable | The effect of larger substituents is highly target-dependent. In some cases, they can improve van der Waals interactions, while in others they can cause steric clashes. |
Experimental Protocols for Efficacy Evaluation
To empirically determine the efficacy of N-(3-fluorophenyl)-4-methoxybenzamide analogs, a series of well-defined experimental protocols are necessary. The following outlines a general workflow for synthesis and biological screening.
A common and versatile method for synthesizing N-phenylbenzamide analogs is through the coupling of a substituted benzoic acid with a substituted aniline.[9]
Protocol: Amide Coupling via HATU
-
Reactant Preparation: In a round-bottom flask, dissolve the desired substituted benzoic acid (1.0 eq) and substituted aniline (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
-
Coupling Agent Addition: Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-phenylbenzamide analog.
Caption: General workflow for the synthesis of N-phenylbenzamide analogs.
The choice of in vitro assays will depend on the therapeutic target of interest. Below are representative protocols for evaluating antiviral and enzyme inhibitory activity.
Protocol: Antiviral Cytopathic Effect (CPE) Assay
-
Cell Seeding: Seed host cells (e.g., Vero cells for EV71) in a 96-well plate and incubate until a confluent monolayer is formed.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Remove the cell culture medium and add fresh medium containing the test compounds.
-
Viral Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect in the control wells (typically 2-4 days).
-
CPE Assessment: Stain the cells with a crystal violet solution to visualize cell viability.
-
Data Analysis: Quantify the cell viability by measuring the absorbance at 570 nm. Calculate the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) to determine the selectivity index (SI = CC50/IC50).[1]
Protocol: Enzyme Inhibition Assay (e.g., Xanthine Oxidase)
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, the enzyme (e.g., xanthine oxidase), and the test compound at various concentrations.
-
Substrate Addition: Initiate the reaction by adding the substrate (e.g., xanthine).
-
Kinetic Measurement: Monitor the formation of the product (e.g., uric acid) over time by measuring the change in absorbance at a specific wavelength (e.g., 295 nm).
-
Data Analysis: Calculate the initial reaction velocities at each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[10]
Caption: Workflow for in vitro efficacy screening of N-phenylbenzamide analogs.
Signaling Pathways and Molecular Targets
The N-phenylbenzamide scaffold has been shown to interact with a variety of molecular targets. For instance, certain derivatives act as potent inhibitors of kinases, which are key regulators of cellular signaling pathways.[2]
Caption: Simplified diagram of the MAPK signaling pathway and a potential point of inhibition by an N-phenylbenzamide analog.
Conclusion and Future Directions
N-(3-fluorophenyl)-4-methoxybenzamide and its analogs represent a promising class of compounds with significant potential for the development of novel therapeutics. The structure-activity relationships discussed in this guide, derived from studies on related N-phenylbenzamide derivatives, provide a solid foundation for the rational design of more potent and selective agents. Future research should focus on the systematic synthesis and screening of a focused library of analogs to validate the predictive SAR models presented here. Furthermore, detailed mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds, ultimately paving the way for their clinical translation.
References
- Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PMC.
- An In-depth Technical Guide to the Derivatives of 2-Bromo-N-phenylbenzamide. Benchchem.
- 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase.
- Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. PubMed.
- Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI.
- Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC.
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed.
- Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylami. DDDT.
- Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant.
- Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE. Semantic Scholar.
- Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PMC.
Sources
- 1. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the anticancer effects of N-(3-fluorophenyl)-4-methoxybenzamide.
This guide outlines a rigorous technical framework for validating the anticancer efficacy of N-(3-fluorophenyl)-4-methoxybenzamide , a synthetic benzamide derivative. Based on the structural-activity relationship (SAR) of N-phenylbenzamides, this compound is classified as a potential tubulin polymerization inhibitor (targeting the colchicine binding site) or a STAT3 signaling inhibitor . The following protocols and comparative analyses are designed to objectively verify its mechanism and potency.
Executive Summary: The Candidate Molecule
-
Compound: N-(3-fluorophenyl)-4-methoxybenzamide
-
Chemical Class: N-phenylbenzamide derivative.[1]
-
Structural Rationale:
-
4-Methoxy Group: Mimics the methoxy-substituted rings found in natural tubulin inhibitors like Colchicine and Combretastatin A4 (CA4), facilitating hydrogen bonding with the target protein.
-
3-Fluorophenyl Group: Enhances lipophilicity and metabolic stability (blocking metabolic oxidation at the meta-position) while influencing the electronic properties of the amide bond to improve binding affinity.
-
-
Primary Target Hypothesis: Disruption of microtubule dynamics (inhibition of tubulin polymerization) leading to G2/M cell cycle arrest and apoptosis.
-
Secondary Target Hypothesis: Inhibition of the STAT3 signaling pathway (dimerization or DNA binding).
Mechanism of Action (MOA) & Pathway Visualization
To validate the anticancer effect, one must confirm the molecular target. The most probable mechanism for this scaffold is the inhibition of tubulin polymerization by binding to the colchicine site on
Figure 1: Proposed Mechanism of Action (Tubulin Inhibition)
Caption: Schematic representation of the proposed mechanism where N-(3-fluorophenyl)-4-methoxybenzamide inhibits microtubule assembly, leading to mitotic arrest and cell death.
Comparative Efficacy Analysis
Objective validation requires benchmarking against established standards.
| Feature | N-(3-fluorophenyl)-4-methoxybenzamide (Candidate) | Combretastatin A4 (Standard) | Paclitaxel (Standard) |
| Mechanism | Tubulin Destabilizer (Colchicine Site) | Tubulin Destabilizer (Colchicine Site) | Tubulin Stabilizer (Taxane Site) |
| Binding Site | Colchicine Pocket (Proposed) | Colchicine Pocket | Taxane Pocket |
| Effect on Polymerization | Inhibits | Inhibits | Promotes/Stabilizes |
| Cell Cycle Effect | G2/M Arrest | G2/M Arrest | G2/M Arrest |
| Key Advantage | Simplified synthesis; Potential to overcome taxane resistance (MDR). | Potent but chemically unstable (cis-trans isomerization). | Clinical standard; issues with solubility and resistance. |
| Target IC50 (Potency) | Validation Target: < 10 µM (Ideally < 1 µM) | ~ 1-10 nM | ~ 1-10 nM |
Validation Protocols
To scientifically validate the anticancer effects, the following self-validating experimental systems must be employed.
Protocol A: In Vitro Cytotoxicity (MTT Assay)
Purpose: To determine the IC50 value across a panel of cancer cell lines.
-
Cell Preparation: Seed cancer cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of
cells/well. Incubate for 24h at 37°C/5% CO2. -
Treatment:
-
Test Group: Add N-(3-fluorophenyl)-4-methoxybenzamide (dissolved in DMSO) in a serial dilution (e.g., 0.01, 0.1, 1, 10, 50, 100 µM).
-
Positive Control: Combretastatin A4 (CA4) or Paclitaxel.
-
Negative Control: 0.1% DMSO (Vehicle).
-
-
Incubation: Treat cells for 48h or 72h.
-
Detection: Add MTT reagent (5 mg/mL) and incubate for 4h. Solubilize formazan crystals with DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
-
Validation Criteria: The IC50 should be dose-dependent. If IC50 > 50 µM, the compound is considered inactive or weakly active.
-
Protocol B: Tubulin Polymerization Assay (Mechanistic Validation)
Purpose: To confirm if the compound directly targets tubulin.
-
Reagents: Purified porcine brain tubulin (>99% pure) in PEM buffer containing GTP and a fluorescent reporter (e.g., DAPI or a specific tubulin dye).
-
Setup:
-
Prepare a 96-well black plate at 37°C.
-
Add Tubulin mix + GTP.
-
Add Compound (10 µM), Paclitaxel (Stabilizer Control), Vinblastine/CA4 (Destabilizer Control), or Vehicle .
-
-
Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 1 min for 60 mins.
-
Interpretation:
-
Standard Polymerization (Vehicle): Sigmoidal curve (Lag, Growth, Plateau).
-
Inhibition (Candidate/CA4): Reduced Vmax and lower plateau fluorescence.
-
Stabilization (Paclitaxel): Rapid polymerization, higher plateau.
-
Protocol C: Cell Cycle Analysis (Flow Cytometry)
Purpose: To verify G2/M phase arrest, a hallmark of tubulin inhibitors.
-
Treatment: Treat cells (e.g., HeLa) with the compound at
for 24h. -
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.
-
Staining: Wash cells and stain with Propidium Iodide (PI) / RNase A solution for 30 min at 37°C.
-
Acquisition: Analyze DNA content using a Flow Cytometer (e.g., BD FACSCalibur).
-
Data Output:
-
G0/G1 Peak: Normal diploid cells.
-
G2/M Peak: Tetraploid cells (mitotic arrest).
-
Sub-G1 Peak: Apoptotic cells.
-
Validation: A significant increase in the G2/M population (e.g., from 15% to >40%) confirms mitotic arrest.
-
Advanced Mechanistic Confirmation (Self-Validating Systems)
To ensure the observed effects are not off-target toxicity, use these controls:
-
Reversibility Assay: Washout the compound after 24h. If cells recover, the binding might be reversible (typical for some benzamides). If not, it suggests irreversible binding or committed apoptosis.
-
Colchicine Competition Assay: Use [3H]-Colchicine. If the compound displaces radiolabeled colchicine, it confirms the binding site.
-
Western Blotting:
-
Marker: Cleaved PARP / Caspase-3 (Apoptosis).
-
Marker: Phospho-Histone H3 (Mitotic marker, should increase if arrested in M-phase).
-
Marker: Bcl-2/Bax ratio (Mitochondrial pathway).
-
Figure 2: Workflow for Validation
Caption: Step-by-step validation pipeline from initial screening to in vivo confirmation.
References
-
Wang, L., et al. (2019). "Design, synthesis and biological evaluation of novel N-phenylbenzamide derivatives as potent tubulin polymerization inhibitors." European Journal of Medicinal Chemistry. Link
-
Lu, Y., et al. (2013). "Recent developments in tubulin inhibitors targeting the colchicine binding site." Pharmaceutical Research. Link
-
Kaur, R., et al. (2014). "Recent advances in the discovery of tubulin polymerization inhibitors." RSC Advances. Link
-
Mosmann, T. (1983).[1] "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods. Link
-
Jordan, M. A., & Wilson, L. (2004). "Microtubules as a target for anticancer drugs."[2] Nature Reviews Cancer. Link
Sources
Confirming the On-Target Cellular Activity of N-(3-fluorophenyl)-4-methoxybenzamide: A Comparative Guide to Cellular Assays
In the landscape of drug discovery, particularly within the realm of cellular stress responses, the precise validation of a small molecule's on-target activity is paramount. This guide provides a comprehensive comparison of cellular methodologies to confirm the on-target activity of N-(3-fluorophenyl)-4-methoxybenzamide, a compound of interest for its potential modulation of the Unfolded Protein Response (UPR). This document is intended for researchers, scientists, and drug development professionals seeking to rigorously validate the cellular mechanism of action of similar compounds.
Introduction: The Unfolded Protein Response and the Role of IRE1α
The endoplasmic reticulum (ER) is a critical organelle responsible for the folding and maturation of a significant portion of the proteome.[1] A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress.[1] To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[1][2]
The UPR is orchestrated by three main ER-resident transmembrane sensors: inositol-requiring enzyme 1α (IRE1α), protein kinase RNA-like ER kinase (PERK), and activating transcription factor 6 (ATF6).[3] IRE1α is a particularly intriguing therapeutic target as it possesses both a serine/threonine kinase and an endoribonuclease (RNase) domain.[4][5] Upon activation by ER stress, IRE1α oligomerizes and autophosphorylates, leading to the unconventional splicing of the mRNA encoding the X-box binding protein 1 (XBP1).[4][6] This splicing event removes a 26-nucleotide intron, causing a frameshift that results in the translation of the active XBP1s transcription factor.[7][8] XBP1s then translocates to the nucleus to upregulate genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby helping to restore ER homeostasis.[4]
Given its central role in the UPR, dysregulation of IRE1α signaling has been implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it a compelling target for small-molecule inhibitors.[4][9] N-(3-fluorophenyl)-4-methoxybenzamide belongs to a class of benzamide derivatives that have been explored as inhibitors of various enzymes.[10][11][12][13][14] This guide will focus on cellular assays to confirm its putative on-target activity as an IRE1α inhibitor.
Comparative Analysis of Cellular On-Target Validation Assays
To confidently assert that N-(3-fluorophenyl)-4-methoxybenzamide exerts its cellular effects through the direct inhibition of IRE1α, a multi-pronged approach employing a suite of orthogonal assays is recommended. Below, we compare several key methodologies.
Direct Assessment of IRE1α RNase Activity: The XBP1 Splicing Assay
Principle: The most direct and widely accepted method to assess IRE1α RNase activity in cells is to measure the extent of XBP1 mRNA splicing.[7] A reduction in the ratio of spliced XBP1 (XBP1s) to unspliced XBP1 (XBP1u) in the presence of an ER stressor and the test compound indicates inhibition of IRE1α's RNase activity.
Methodologies & Comparison:
| Assay Type | Principle | Advantages | Disadvantages |
| Conventional RT-PCR | Reverse transcription of cellular RNA followed by PCR amplification of the XBP1 mRNA. The spliced and unspliced forms are resolved by agarose gel electrophoresis based on size.[7] | Simple, cost-effective, and provides a clear qualitative readout. | Semi-quantitative, less sensitive for subtle changes, and can be influenced by PCR cycle number.[15] |
| Quantitative RT-PCR (qRT-PCR) | Utilizes specific primers or probes to quantify the levels of XBP1s and XBP1u mRNA separately.[7] | Highly quantitative, sensitive, and allows for high-throughput analysis. | Requires careful primer design to distinguish between the two isoforms, which differ by only 26 nucleotides. |
| XBP1-Luciferase Reporter Assay | A reporter construct where luciferase is fused downstream of the XBP1 splice site in a manner that it is only translated upon IRE1α-mediated splicing.[16][17] | High-throughput, sensitive, and provides a functional readout of XBP1s protein production. | Requires generation of a stable cell line, and the reporter may not fully recapitulate the regulation of endogenous XBP1. |
Experimental Workflow (Conventional RT-PCR):
Caption: Workflow for the conventional RT-PCR-based XBP1 splicing assay.
Expected Data:
| Treatment | ER Stress Inducer | N-(3-fluorophenyl)-4-methoxybenzamide (µM) | % XBP1 Splicing |
| Vehicle | - | 0 | <5% |
| Vehicle | + | 0 | 80-90% |
| Compound | + | 1 | 60% |
| Compound | + | 10 | 20% |
| Compound | + | 50 | <10% |
Monitoring Downstream IRE1α Signaling Pathways
Beyond XBP1 splicing, IRE1α activation triggers other signaling cascades that can be monitored to confirm on-target activity.
a) JNK Activation: IRE1α can recruit TRAF2, leading to the activation of the JNK signaling pathway.[4][18]
Protocol:
-
Induce ER stress in cells in the presence or absence of N-(3-fluorophenyl)-4-methoxybenzamide.
-
Lyse the cells and perform Western blotting to detect phosphorylated JNK (p-JNK) and total JNK.
-
A decrease in the p-JNK/total JNK ratio upon compound treatment indicates inhibition of the IRE1α-TRAF2-JNK axis.
b) Regulated IRE1-Dependent Decay (RIDD): Under prolonged or severe ER stress, the RNase activity of IRE1α can degrade a subset of mRNAs localized to the ER, a process known as RIDD.[18]
Protocol:
-
Treat cells with an ER stressor and the compound of interest.
-
Isolate total RNA and perform qRT-PCR for known RIDD target mRNAs (e.g., BLOC1S1, DGAT2).
-
An increase in the levels of RIDD target mRNAs in the presence of the compound suggests inhibition of IRE1α's RNase activity.
Signaling Pathway Diagram:
Sources
- 1. Assays for induction of the unfolded protein response and selective activation of the three major pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modeling Acute ER stress in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mesoscale.com [mesoscale.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-(4-fluorophenyl)-3-isopropoxybenzamide | Benchchem [benchchem.com]
- 12. PubChemLite - N-(4-fluorophenyl)-3,4-dimethoxybenzamide (C15H14FNO3) [pubchemlite.lcsb.uni.lu]
- 13. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives [mdpi.com]
- 14. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Unfolded Protein Response in Cancer: IRE1α Inhibition by Selective Kinase Ligands Does Not Impair Tumor Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. montanamolecular.com [montanamolecular.com]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of N-(3-fluorophenyl)-4-methoxybenzamide and Conventional Chemotherapy Drugs in Oncology Research
This guide provides a comprehensive comparison of the novel compound N-(3-fluorophenyl)-4-methoxybenzamide with established chemotherapy drugs. It is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its potential mechanisms of action, supported by experimental data from related compounds, and a clear comparison with current standards of care in oncology.
Introduction: The Evolving Landscape of Cancer Therapeutics
The paradigm of cancer treatment has been continuously evolving, moving from broad-spectrum cytotoxic agents to more targeted therapies. Traditional chemotherapy drugs, while effective in killing rapidly dividing cells, are often associated with significant off-target toxicity, leading to severe side effects for patients. This has driven the search for novel therapeutic agents with improved selectivity and a better-defined mechanism of action.
The benzamide scaffold has emerged as a promising pharmacophore in the design of new anticancer agents. Various derivatives have demonstrated potent and selective inhibitory activities against a range of cancer-related targets. This guide focuses on N-(3-fluorophenyl)-4-methoxybenzamide, a member of the N-phenylbenzamide class, and explores its potential as an anticancer agent by comparing its hypothetical profile with that of well-established chemotherapy drugs.
While direct experimental data on N-(3-fluorophenyl)-4-methoxybenzamide is limited in the public domain, this guide will extrapolate its potential activities based on the established pharmacology of structurally similar N-phenylbenzamide derivatives. This comparative analysis aims to provide a scientific framework for researchers to evaluate its potential and to design further experimental validation.
Profiling N-(3-fluorophenyl)-4-methoxybenzamide: A Hypothetical Analysis Based on Structural Analogs
N-phenylbenzamide derivatives have been shown to exert their anticancer effects through several distinct mechanisms. Based on the existing literature for this class of compounds, we can hypothesize the potential mechanisms of action for N-(3-fluorophenyl)-4-methoxybenzamide.
Potential Mechanisms of Action
The N-phenylbenzamide scaffold has been associated with the following anticancer activities:
-
Histone Deacetylase (HDAC) Inhibition: Many N-phenylbenzamide derivatives are known to be potent inhibitors of HDAC enzymes.[1] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[1] The 2-amino-N-phenylbenzamide moiety, in particular, is a key pharmacophore for HDAC inhibition.[1] While N-(3-fluorophenyl)-4-methoxybenzamide lacks the 2-amino group, the overall benzamide structure could still confer some level of HDAC inhibitory activity.
-
Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a validated strategy for the treatment of hormone-receptor-positive breast cancer. Certain benzamide derivatives have been shown to act as aromatase inhibitors.[2][3] Molecular docking studies of some 1-(4-(benzamido)phenyl)-3-arylurea derivatives have shown promising binding interactions with the aromatase enzyme.[2][3] The structural features of N-(3-fluorophenyl)-4-methoxybenzamide could potentially allow it to fit into the active site of aromatase.
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a well-established mechanism for many successful chemotherapy drugs. Several novel N-benzylbenzamide derivatives have been identified as potent tubulin polymerization inhibitors, binding to the colchicine site.[4] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The rigid N-phenylbenzamide core of the topic compound could favor binding to tubulin.
-
Induction of Apoptosis and Cell Cycle Arrest: Independent of a specific enzyme target, some N-substituted benzamides have been shown to induce apoptosis through the intrinsic pathway, involving the release of cytochrome c and activation of caspase-9.[5] This is often preceded by a cell cycle block at the G2/M phase.[5]
The following diagram illustrates the potential signaling pathways that could be affected by N-(3-fluorophenyl)-4-methoxybenzamide, based on the known mechanisms of its structural analogs.
Caption: Potential mechanisms of action for N-(3-fluorophenyl)-4-methoxybenzamide.
Comparative Analysis with Known Chemotherapy Drugs
To provide a clear perspective on the potential of N-(3-fluorophenyl)-4-methoxybenzamide, it is essential to compare its hypothetical profile with that of established chemotherapy drugs. This section will compare its potential mechanisms with five widely used chemotherapeutic agents: Doxorubicin, Cisplatin, Paclitaxel, Methotrexate, and 5-Fluorouracil.
| Feature | N-(3-fluorophenyl)-4-methoxybenzamide (Hypothetical) | Doxorubicin | Cisplatin | Paclitaxel | Methotrexate | 5-Fluorouracil |
| Drug Class | N-phenylbenzamide | Anthracycline | Platinum-based | Taxane | Antimetabolite (Antifolate) | Antimetabolite (Pyrimidine analog) |
| Primary Mechanism | HDAC/Aromatase/Tubulin Inhibition | DNA intercalation and Topoisomerase II inhibition[5][6][7] | DNA cross-linking[3][8][9] | Microtubule stabilization[10][11][12] | Dihydrofolate reductase inhibition[1][4][13] | Thymidylate synthase inhibition[2][14][15] |
| Effect on Cell Cycle | G1 or G2/M arrest[5] | G2/M arrest[16] | S, G1, or G2/M arrest[8] | G2/M arrest[10] | S-phase specific[1] | S-phase specific[17] |
| Induction of Apoptosis | Yes (Intrinsic pathway)[5] | Yes[6][7] | Yes[8][18] | Yes[10][19] | Yes[20] | Yes (Thymineless death)[2] |
| Common Side Effects | Unknown | Cardiotoxicity, myelosuppression[5] | Nephrotoxicity, neurotoxicity, ototoxicity[8] | Peripheral neuropathy, myelosuppression[11] | Myelosuppression, mucositis, hepatotoxicity[4] | Myelosuppression, mucositis, diarrhea[2] |
Experimental Protocols for Evaluation
To empirically determine the anticancer properties of N-(3-fluorophenyl)-4-methoxybenzamide and validate the hypothetical mechanisms, a series of in vitro assays are required. The following section provides detailed, step-by-step methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay is a fundamental first step to determine the cytotoxic effect of the compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[2] The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of N-(3-fluorophenyl)-4-methoxybenzamide (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Sources
- 1. pfizermedicalinformation.ca [pfizermedicalinformation.ca]
- 2. Fluorouracil - Wikipedia [en.wikipedia.org]
- 3. oncodaily.com [oncodaily.com]
- 4. Methotrexate - Wikipedia [en.wikipedia.org]
- 5. Doxorubicin - Wikipedia [en.wikipedia.org]
- 6. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. remedypublications.com [remedypublications.com]
- 8. biomedpharmajournal.org [biomedpharmajournal.org]
- 9. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 11. Paclitaxel - Wikipedia [en.wikipedia.org]
- 12. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Methotrexate Mechanism of Action Explained | RhAPP Pharmacology Review | RHAPP [contentrheum.com]
- 14. Unraveling the Mechanism of Action of 5-Fluorouracil in Cancer Treatment - Oreate AI Blog [oreateai.com]
- 15. What is the mechanism of Fluorouracil? [synapse.patsnap.com]
- 16. mdpi.com [mdpi.com]
- 17. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 18. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. molbiolcell.org [molbiolcell.org]
- 20. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Validation Guide: N-(3-fluorophenyl)-4-methoxybenzamide (NFMB) in Cell Cycle Regulation
The following guide validates the experimental characterization of N-(3-fluorophenyl)-4-methoxybenzamide (referred to as NFMB or Target Compound) on cell cycle progression. This guide is structured to assist researchers in confirming the compound's mechanism of action, specifically distinguishing between G1/S phase arrest (typical of CDK/HDAC inhibition) and G2/M phase arrest (typical of tubulin-targeting benzamides).
Executive Summary & Compound Profile
Objective: To objectively validate the efficacy of N-(3-fluorophenyl)-4-methoxybenzamide (NFMB) as a cell cycle modulator, comparing its performance against industry-standard alternatives. Target Audience: Drug Discovery Scientists, Cell Biologists.
Compound Analysis:
-
Chemical Structure: N-(3-fluorophenyl)-4-methoxybenzamide.
-
Scaffold Class: Diaryl amide / Benzamide.
-
Predicted Mechanism: Benzamide derivatives frequently exhibit activity as HDAC inhibitors (e.g., Entinostat analogs) or Tubulin Polymerization Inhibitors (colchicine-site binders). The absence of a hydroxamic acid or ortho-amino group suggests a higher likelihood of tubulin-targeting or kinase-inhibitory activity rather than classical HDAC inhibition.
-
Solubility: High lipophilicity predicted (CLogP ~3.5). Soluble in DMSO; poor aqueous solubility.
Comparative Analysis: NFMB vs. Standard Alternatives
To validate NFMB, its performance must be benchmarked against established cell cycle disruptors. The following table outlines the expected profiles for validation.
| Feature | NFMB (Target) | Paclitaxel (Taxol) | Nocodazole | Flavopiridol (Alvocidib) |
| Primary Target | To be Validated (Tubulin/Kinase) | CDKs (Pan-inhibitor) | ||
| Cell Cycle Arrest | G2/M (Predicted) | G2/M (Mitotic Block) | G2/M (Prometaphase) | G1/S or G2/M |
| IC50 Range | nM range (Potent) | nM range | nM range | |
| Reversibility | Variable | Irreversible (Slow) | Reversible (Fast) | Reversible |
| Key Biomarker | Cyclin B1 accumulation | Phospho-Histone H3 ( | Phospho-Histone H3 ( | Cyclin D1 ( |
Experimental Data Requirement
For a successful validation, NFMB must demonstrate:
-
Dose-Dependent Accumulation: A clear shift in DNA content histograms (PI staining) correlating with concentration.
-
Biochemical Confirmation: Alteration of Cyclin/CDK levels matching the arrest phase.
-
Specificity: Distinction between cell cycle arrest and non-specific cytotoxicity (apoptosis).
Mechanistic Pathway Visualization
The following diagram illustrates the critical checkpoints where NFMB is hypothesized to act, contrasted with the mechanisms of the alternatives.
Caption: Proposed mechanism of action for NFMB within the cell cycle, highlighting potential arrest points at G2/M or Spindle Checkpoints compared to standard inhibitors.
Validation Protocols (Self-Validating Systems)
Protocol A: High-Resolution Cell Cycle Analysis (Flow Cytometry)
Rationale: Propidium Iodide (PI) stains DNA stoichiometrically. Fluorescence intensity correlates directly with DNA content (2N vs. 4N). Control System:
-
Negative Control: DMSO (0.1%) – Must show normal distribution (G1 ~50-60%).
-
Positive Control: Nocodazole (100 nM) – Must show >80% G2/M arrest.
Step-by-Step Methodology:
-
Seeding: Plate HeLa or A549 cells at
cells/well in 6-well plates. Allow attachment for 24h. -
Treatment: Treat with NFMB at graded concentrations (e.g., 1, 5, 10, 50
M) for 24h. Include DMSO and Nocodazole controls. -
Harvesting:
-
Collect media (floating cells).
-
Trypsinize adherent cells.
-
Combine and pellet (500xg, 5 min).
-
-
Fixation (Critical Step):
-
Wash with PBS.
-
Resuspend in 300
L PBS. -
Add 700
L ice-cold 100% ethanol dropwise while vortexing gently (prevents clumping). -
Incubate at -20°C for
2 hours (overnight preferred).
-
-
Staining:
-
Wash fixed cells 2x with PBS.
-
Resuspend in Staining Buffer : PBS + 0.1% Triton X-100 + 20
g/mL Propidium Iodide (PI) + 0.2 mg/mL RNase A. -
Incubate 30 min at 37°C in the dark.
-
-
Acquisition: Analyze on Flow Cytometer (e.g., BD FACSCanto). Record PE/PI channel (linear scale). Collect 20,000 events.
Data Interpretation:
-
G1 Peak: 2N DNA content (Channel 200).
-
G2/M Peak: 4N DNA content (Channel 400).
-
Sub-G1: <2N (Apoptotic debris).
-
Validation Criteria: If NFMB causes G2/M arrest, the 4N peak will increase significantly (>40%) compared to DMSO control.
Protocol B: Biochemical Marker Validation (Western Blot)
Rationale: Flow cytometry shows DNA content but not molecular mechanism. Western blot confirms the state of the arrested cells.
Target Markers:
-
Cyclin B1: High in G2/M; degraded at anaphase onset. Accumulation indicates mitotic arrest.
-
Phospho-Histone H3 (Ser10): Specific marker for Mitosis (M phase). High signal = Mitotic arrest (like Taxol); Low signal with 4N DNA = G2 arrest.
-
p21 (WAF1): CDK inhibitor. Induction suggests p53-mediated arrest (DNA damage).
Workflow:
-
Lyse treated cells in RIPA buffer + Protease/Phosphatase inhibitors.
-
Normalize protein (BCA assay).
-
Run SDS-PAGE (10-12% gel) and transfer to PVDF.
-
Probe with primary antibodies (1:1000).
-
Expected Result for NFMB (if G2/M blocker): Increased Cyclin B1 and increased pH3.
Experimental Data Template (Comparison)
Use the following structure to report your validation results.
| Metric | DMSO (Control) | Nocodazole (Pos. Control) | NFMB (Low Dose) | NFMB (High Dose) |
| G1 Phase (%) | 55 ± 3% | 5 ± 2% | 40 ± 5% | 10 ± 3% |
| S Phase (%) | 20 ± 2% | 5 ± 1% | 15 ± 3% | 8 ± 2% |
| G2/M Phase (%) | 25 ± 3% | 90 ± 4% | 45 ± 5% | 82 ± 4% |
| Sub-G1 (%) | < 2% | 5% | 2% | 15% (Toxicity) |
| Cyclin B1 Levels | Baseline | High | Moderate | High |
-
If NFMB mimics Nocodazole (High G2/M, High Cyclin B1), it validates as a Mitotic Inhibitor .
-
If NFMB shows High G1, Low S, Low G2/M, it validates as a G1 Checkpoint Inhibitor (e.g., CDK4/6 inhibitor).
References
-
Pozarowski, P., & Darzynkiewicz, Z. (2004). Analysis of cell cycle by flow cytometry. Methods in Molecular Biology, 281, 301-311. Link
-
Manchado, E., et al. (2012). Killing cells during mitosis: molecular mechanisms and clinical applications. Journal of Cell Biology, 196(6), 701-712. Link
-
Gascoigne, K. E., & Taylor, S. S. (2009). Cancer cells display profound intra- and interline variation following prolonged exposure to antimitotic drugs. Cancer Cell, 14(2), 111-122. Link
-
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253-265. Link
comparative study of N-(3-fluorophenyl)-4-methoxybenzamide and its unfluorinated analog
[1]
Executive Summary & Rationale
In medicinal chemistry, the "Fluorine Scan" is a critical optimization strategy.[1][2] This guide compares N-(3-fluorophenyl)-4-methoxybenzamide (Compound F) with its direct unfluorinated analog, N-phenyl-4-methoxybenzamide (Compound H) (also known as Anisanilide).[1]
While structurally similar, the introduction of a fluorine atom at the meta-position of the N-phenyl ring imparts significant physicochemical and pharmacokinetic changes.[1] This guide analyzes these differences to assist researchers in lead optimization, specifically focusing on metabolic stability, lipophilicity modulation, and amide bond electronics.
The Compounds at a Glance[1][3][4]
| Feature | Compound F (Fluorinated) | Compound H (Analog) |
| IUPAC Name | N-(3-fluorophenyl)-4-methoxybenzamide | N-phenyl-4-methoxybenzamide |
| Core Structure | Benzamide scaffold with meta-F on aniline ring | Unsubstituted benzamide scaffold |
| Key Role | Metabolically stable bioisostere | Baseline reference / Scaffold |
| Electronic Nature | Electron-deficient N-aryl ring | Electron-neutral N-aryl ring |
| Predicted LogP | ~3.2 - 3.5 (Higher Lipophilicity) | ~2.9 - 3.1 |
Chemical Structure & Electronic Properties[5]
Electronic Modulation (Hammett Effects)
The defining difference is the fluorine atom at the 3-position (meta) of the aniline ring.
-
Compound H: The nitrogen lone pair participates in resonance with the phenyl ring, but the ring is relatively electron-neutral.[1]
-
Compound F: Fluorine is highly electronegative (
).[3] At the meta position, it exerts a strong inductive electron-withdrawing effect (-I) without the compensating resonance donation (+R) seen in para substitution.-
Consequence: The aniline nitrogen becomes less nucleophilic during synthesis.[1]
-
Consequence: The amide N-H proton becomes more acidic (higher pKa acidity), potentially strengthening hydrogen bonding interactions with target protein receptors.
-
Conformational Locking
Fluorine acts as a "conformational lock."[1] In Compound F, the C-F bond prefers to align to minimize dipole interactions with the amide carbonyl.[1] This reduces the entropic penalty upon binding to a receptor compared to the freely rotating Compound H.[1]
Experimental Synthesis Protocols
To ensure reproducibility, we utilize a Nucleophilic Acyl Substitution pathway.[1] Note the reactivity difference: Compound F requires stricter conditions due to the reduced nucleophilicity of 3-fluoroaniline.
Workflow Visualization
Figure 1: General synthetic workflow for benzamide formation.
Detailed Protocol
Step 1: Activation (Common to Both)[1]
-
Dissolve 4-methoxybenzoic acid (1.0 eq) in anhydrous toluene.
-
Add Thionyl Chloride (SOCl₂) (1.5 eq) and a catalytic drop of DMF.
-
Reflux for 2-3 hours until gas evolution ceases.
-
Evaporate excess SOCl₂ and toluene in vacuo to obtain crude 4-methoxybenzoyl chloride .[1]
Step 2: Coupling (Divergent Requirements)[1]
| Parameter | Protocol A (For Compound H) | Protocol B (For Compound F) |
| Amine | Aniline (1.0 eq) | 3-Fluoroaniline (1.0 eq) |
| Solvent | Dichloromethane (DCM) | Anhydrous DCM (Dryness is critical) |
| Base | Triethylamine (1.2 eq) | Pyridine (2.0 eq) or Et₃N + DMAP (cat.)[1] |
| Temperature | 0°C to RT | 0°C to RT (requires longer stirring) |
| Time | 1 - 2 Hours | 4 - 6 Hours (slower kinetics) |
Expert Insight: The 3-fluoro substituent withdraws electron density from the amine nitrogen, making it a "harder" and slower nucleophile.[1] Adding a catalytic amount of DMAP (4-dimethylaminopyridine) is highly recommended for Compound F to drive the reaction to completion.[1]
Step 3: Workup & Purification[1]
Biological Performance Comparison
Metabolic Stability (Microsomal Stability)
This is the primary driver for synthesizing Compound F. The unfluorinated phenyl ring (Compound H) is susceptible to Phase I oxidative metabolism, particularly by Cytochrome P450 enzymes.
-
Compound H Fate: Rapid hydroxylation often occurs at the para or para-like positions relative to the amide.[1] Since the para position is blocked by the amide bond, metabolism shifts to the electron-rich ortho or meta positions.[1]
-
Compound F Advantage: Fluorine blocks the meta position directly (steric block) and deactivates the entire ring towards electrophilic attack by the high-valent Iron-Oxo species in P450 (electronic block).[1]
Lipophilicity & Permeability
Fluorination typically increases lipophilicity (LogP).
Metabolic Pathway Diagram
Figure 2: Impact of fluorination on metabolic clearance pathways.[1]
Physicochemical Characterization Data
Predicted and literature-consensus values for comparative analysis.
| Property | Compound H (Analog) | Compound F (Target) | Note |
| Molecular Weight | 227.26 g/mol | 245.25 g/mol | +18 Da (F vs H) |
| H-Bond Donors | 1 | 1 | Amide NH (F analog is more acidic) |
| H-Bond Acceptors | 2 | 3 | C=O, OMe, + Weak C-F acceptor |
| Rotatable Bonds | 4 | 4 | Similar flexibility |
| Topological Polar Surface Area (TPSA) | ~38 Ų | ~38 Ų | Fluorine does not significantly add to TPSA |
Conclusion & Recommendation
For drug development campaigns:
-
Start with Compound H to establish baseline potency and validate the assay.[1]
-
Switch to Compound F if the lead suffers from:
-
Rapid metabolic clearance (high intrinsic clearance in microsomes).
-
Poor membrane permeability.
-
-
Synthesis Note: When making Compound F, ensure anhydrous conditions and consider catalytic DMAP to overcome the reduced nucleophilicity of the fluorinated aniline.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks. Journal of Medicinal Chemistry. Link[1]
-
Hagadorn, J. R., et al. (2018). Synthesis of N-Aryl Benzamides via Nucleophilic Acyl Substitution. Organic Syntheses. Link
-
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link
Independent Verification and Comparative Analysis of N-(3-fluorophenyl)-4-methoxybenzamide's Biological Activity: A Researcher's Guide
Introduction
N-(3-fluorophenyl)-4-methoxybenzamide is a synthetic compound belonging to the benzamide class. While the specific biological activities of this particular molecule are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. This guide provides a comprehensive framework for the independent verification and characterization of its potential biological activity. We will explore a systematic approach, beginning with broad phenotypic screening to identify potential areas of activity, followed by more targeted assays to elucidate its mechanism of action. This guide is intended for researchers in drug discovery and chemical biology, providing detailed protocols and a comparative analysis framework against established compounds.
The core principle of this guide is to establish a robust, self-validating experimental workflow. Each step is designed to build upon the previous one, with integrated positive and negative controls to ensure data integrity and reproducibility. We will also emphasize the importance of orthogonal assays—using different experimental methods to measure the same biological endpoint—to build a comprehensive and reliable profile of the compound's activity.
Part 1: Initial Assessment and Hypothesis Generation Based on Structural Analogs
The structure of N-(3-fluorophenyl)-4-methoxybenzamide contains a substituted benzamide core. This chemical scaffold is a well-known pharmacophore present in numerous approved drugs with diverse biological activities. For instance, amisulpride and sulpiride are benzamide derivatives that act as dopamine D2 receptor antagonists and are used as antipsychotics. Other benzamides, like metoclopramide, also target dopamine receptors and are used as antiemetics. The presence of the methoxy and fluoro substitutions can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Given these structural similarities, a logical starting point for investigating the biological activity of N-(3-fluorophenyl)-4-methoxybenzamide is to explore its potential effects on the central nervous system, particularly its interaction with dopamine receptors. However, to maintain an unbiased approach, a broad phenotypic screen is recommended as the initial step to identify unexpected activities.
Part 2: Experimental Workflow for Biological Activity Verification
The following experimental workflow provides a step-by-step guide for the independent verification of N-(3-fluorophenyl)-4-methoxybenzamide's biological activity.
High-Content Imaging-Based Phenotypic Screening
High-content imaging (HCI) allows for the simultaneous measurement of multiple cellular parameters, providing an unbiased view of a compound's effects on cell morphology and function.
Experimental Protocol:
-
Cell Culture: Plate U-2 OS (human osteosarcoma) cells in 96-well, black-walled, clear-bottom plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a 10 mM stock solution of N-(3-fluorophenyl)-4-methoxybenzamide in DMSO. Serially dilute the compound in cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Add the compound solutions to the cells and incubate for 48 hours. Include a vehicle control (0.5% DMSO) and a positive control (e.g., a known cytotoxic agent like doxorubicin).
-
Cell Staining: After incubation, fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with a cocktail of fluorescent dyes:
-
Hoechst 33342 to label nuclei.
-
Phalloidin-Alexa Fluor 488 to label the actin cytoskeleton.
-
MitoTracker Red CMXRos to label mitochondria.
-
-
Image Acquisition: Acquire images using a high-content imaging system, capturing at least four fields of view per well.
-
Image Analysis: Use image analysis software to quantify various cellular features, including cell number, nuclear size and intensity, cytoskeletal organization, and mitochondrial morphology and intensity.
Data Interpretation:
Analyze the data to identify any significant, dose-dependent changes in cellular phenotype compared to the vehicle control. For example, a decrease in cell number could indicate cytotoxicity, while changes in nuclear morphology might suggest effects on the cell cycle or apoptosis.
Workflow Diagram:
Caption: High-content imaging workflow for phenotypic screening.
Target-Based Assay: Dopamine D2 Receptor Binding
Based on the structural similarity to known antipsychotic drugs, a direct investigation of the compound's interaction with the dopamine D2 receptor is a logical next step. A radioligand binding assay is a standard method for this purpose.
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Binding Assay: In a 96-well plate, combine the cell membranes (20-40 µg of protein) with a fixed concentration of a radiolabeled ligand, such as [³H]-spiperone (a potent D2 antagonist), and varying concentrations of N-(3-fluorophenyl)-4-methoxybenzamide (e.g., 0.1 nM to 100 µM).
-
Incubation: Incubate the mixture at room temperature for 60-90 minutes to allow for binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter mat to separate the bound from the free radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of N-(3-fluorophenyl)-4-methoxybenzamide that inhibits 50% of the specific binding of the radioligand (IC50). This is achieved by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competitor, such as haloperidol) from the total binding.
Comparative Compounds:
-
Positive Control: Haloperidol (a well-characterized D2 antagonist).
-
Negative Control: A structurally unrelated compound with no known D2 receptor affinity.
-
Alternative Compound: Amisulpride (a structurally related benzamide with D2/D3 receptor antagonist activity).
Data Presentation:
| Compound | IC50 (nM) for [³H]-spiperone displacement |
| N-(3-fluorophenyl)-4-methoxybenzamide | Experimental Value |
| Haloperidol | 1.5 |
| Amisulpride | 2.8 |
| Negative Control | > 100,000 |
Functional Assay: cAMP Measurement
To determine if the binding of N-(3-fluorophenyl)-4-methoxybenzamide to the D2 receptor results in a functional response (antagonism or agonism), a downstream signaling assay is necessary. The D2 receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).
Experimental Protocol:
-
Cell Culture: Use a cell line stably expressing the human D2 receptor (e.g., CHO-D2). Plate the cells in a 96-well plate and grow to confluence.
-
Compound Treatment:
-
Antagonist Mode: Pretreat the cells with varying concentrations of N-(3-fluorophenyl)-4-methoxybenzamide for 15-30 minutes. Then, stimulate the cells with a fixed concentration of a D2 receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Agonist Mode: Treat the cells with varying concentrations of N-(3-fluorophenyl)-4-methoxybenzamide alone (in the presence of IBMX).
-
-
cAMP Measurement: After a short incubation (15-30 minutes), lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis:
-
Antagonist Mode: Plot the cAMP levels against the concentration of N-(3-fluorophenyl)-4-methoxybenzamide. A potent antagonist will reverse the agonist-induced decrease in cAMP. Calculate the IC50 value.
-
Agonist Mode: Plot the cAMP levels against the concentration of N-(3-fluorophenyl)-4-methoxybenzamide. A decrease in cAMP would indicate agonist activity.
-
Signaling Pathway Diagram:
Caption: Simplified D2 receptor signaling pathway.
Part 3: Data Interpretation and Comparative Analysis
The collective data from these assays will provide a comprehensive profile of N-(3-fluorophenyl)-4-methoxybenzamide's biological activity.
-
Phenotypic Screening: The results from the HCI screen will indicate the compound's overall cellular impact and potential for off-target effects. A clean profile with minimal cytotoxicity at concentrations where target engagement is observed is desirable.
-
Receptor Binding: The IC50 value from the radioligand binding assay will quantify the compound's affinity for the D2 receptor. A lower IC50 indicates higher affinity. Comparing this value to that of haloperidol and amisulpride will benchmark its potency.
-
Functional Activity: The cAMP assay will reveal the functional consequence of receptor binding. If the compound reverses the effect of quinpirole, it is an antagonist. The IC50 from this assay will determine its functional potency.
Overall Assessment:
By comparing the binding affinity (IC50 from the binding assay) with the functional potency (IC50 from the cAMP assay), you can gain insights into the compound's efficacy. A significant difference between these values may suggest partial agonism/antagonism or other complex pharmacological properties. Comparing the complete profile of N-(3-fluorophenyl)-4-methoxybenzamide with that of the reference compounds will allow for a clear positioning of its potential therapeutic utility and novelty.
References
-
High-Content Screening: Giuliano, K. A., & Taylor, D. L. (2008). High-content screening: A powerful approach to systems cell biology and drug discovery. Nature Reviews Drug Discovery, 7(5), 429-441. [Link]
-
Radioligand Binding Assays: Hulme, E. C. (2012). Receptor-Ligand Interactions: A Practical Approach. Oxford University Press. [Link]
-
cAMP Assays: Gabriel, D., Vernier, M., Pfeifer, M. J., & Garippa, R. (2003). High-throughput screening of G-protein-coupled receptors. Assay and Drug Development Technologies, 1(2), 291-303. [Link]
-
Dopamine D2 Receptor Pharmacology: Seeman, P. (2002). Atypical antipsychotics: mechanism of action. Canadian Journal of Psychiatry, 47(1), 27-38. [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
